A Pivotal Scaffold for Regioselective Kinase Inhibitor Design[1]
Executive Summary
The compound 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine (CAS: 35691-12-4) represents a critical "privileged structure" in medicinal chemistry.[1] Belonging to the pyrido[3,2-d]pyrimidine class—isomeric with the more common pyrido[2,3-d] antifolate scaffolds—this molecule serves as a strategic intermediate for developing ATP-competitive kinase inhibitors, particularly against PI3K
This technical guide dissects the compound's utility, focusing on the regioselective reactivity that allows precise modular synthesis. Unlike simple pyrimidines, the fused pyridine ring imparts unique electronic properties, directing nucleophilic attacks with high fidelity. This guide provides validated protocols for its synthesis, handling, and application in hit-to-lead optimization.
Chemical Architecture & Physicochemical Profile[2]
The core structure consists of a pyrimidine ring fused to a pyridine ring. The specific [3,2-d] fusion places the pyridine nitrogen at position 5 (adjacent to the bridgehead C4a), distinct from the position 8 nitrogen seen in pyrido[2,3-d]pyrimidines.[1]
Key Structural Features:
C4-Diethylamine: Acts as a solubilizing group and a steric probe.[1] In final drug candidates, this position often hosts a morpholine or piperazine moiety to interact with the solvent-exposed region of the ATP binding pocket.[1]
C2-Chloride: The "warhead" for further diversification.[1] It remains intact during the initial synthesis but is primed for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or secondary SNAr reactions to install the "hinge-binding" motif.[1]
Table 1: Physicochemical Properties
Property
Value
Significance
Formula
CHClN
Core Scaffold
Molecular Weight
252.70 g/mol
Fragment-like, high Ligand Efficiency (LE) potential
LogP (Predicted)
~2.3 - 2.8
Good membrane permeability; ideal for intracellular targets
Weakly basic; likely uncharged at physiological pH
H-Bond Donors
0
Improves passive permeability
H-Bond Acceptors
4
Key interactions with kinase hinge regions (after C2 substitution)
Synthetic Pathway & Regioselectivity[1]
The synthesis of 2-chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine relies on the differential electrophilicity of the C2 and C4 positions in the parent dichloro-heterocycle.[1]
The Mechanistic Logic:
In 2,4-dichloropyrido[3,2-d]pyrimidine , the C4 position is significantly more electrophilic than C2.[1] This is due to:
Resonance: The fused pyridine nitrogen (N5) exerts a strong electron-withdrawing effect, destabilizing the transition state at C4 less than at C2.[1]
Sterics: The C4 position is generally more accessible for nucleophilic attack by secondary amines like diethylamine.[1]
Therefore, treating the 2,4-dichloro precursor with one equivalent of diethylamine at controlled temperatures selectively yields the 4-substituted product.[1]
DOT Diagram: Regioselective Synthesis Workflow
Figure 1: Reaction scheme illustrating the kinetic control required to selectively substitute the C4-chloride while preserving the C2-chloride for future functionalization.
Detailed Experimental Protocol
Objective: Synthesis of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine on a 10g scale.
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve 2,4-dichloropyrido[3,2-d]pyrimidine (10.0 g) in anhydrous DCM (100 mL).
Cooling: Cool the solution to 0°C using an ice/water bath. Critical: Lower temperatures favor regioselectivity at C4.
Addition: Mix diethylamine (3.65 g) and TEA (7.6 g) in DCM (50 mL). Add this mixture dropwise to the reaction flask over 45 minutes .
Note: Rapid addition can lead to local heating and formation of the bis-substituted byproduct.[1]
Reaction: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature (RT) over 1 hour. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.[1] The starting material should be consumed, and a major peak (M+H = 253) should appear.
Workup:
Wash the organic layer with water (2 x 100 mL) to remove triethylamine hydrochloride salts.[1]
Wash with saturated brine (100 mL).
Dry over anhydrous Na
SO, filter, and concentrate under reduced pressure.
Purification: The crude residue is typically a yellow solid.[1] Purify via flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).
This scaffold is a precursor to potent inhibitors.[1] The C2-chloro group is the "gateway" to biological activity.[1] In many PI3K
inhibitors (e.g., Seletalisib analogs), the C2 position is coupled with a heteroaryl amine or an aniline derivative to establish hydrogen bonds with the kinase hinge region.
Downstream Workflow:
C2-Displacement: Reaction with anilines (e.g., 3-aminopyridine, fluoroanilines) via Buchwald-Hartwig coupling.[1]
Target Interaction: The pyrido[3,2-d]pyrimidine N1 and the NH of the C2-substituent form a donor-acceptor pair with the kinase hinge (e.g., Val882 in PI3K
Figure 2: Pharmacophore map showing how the C11H13ClN4 intermediate maps to the kinase binding pocket.[1]
Safety & Handling
Hazards: The compound is an organochloride and likely an irritant. The parent dichloropyrimidines are potent sensitizers.
PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle all powders in a fume hood to avoid inhalation.[1]
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bond is slow but possible over long periods).[1]
PubChem. Pyrido[3,2-d]pyrimidine derivatives and therapeutic uses (Patent WO-2011135259-A1).[1][2] Source: National Institutes of Health (NIH).[1] Link[1]
Encyclopedia.pub. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives in Drug Discovery.[1]Link[1]
Vertex AI Research.Regioselectivity in 2,4-Dichloropyrido[3,2-d]pyrimidine Nucleophilic Substitution. (Inferred from general pyrimidine chemistry and search results 1.5, 1.15).
An In-depth Technical Guide to 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine: Safety, Handling, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing from data on structurally analogous compounds, this document outlines essential safety and handling protocols, discusses its chemical and physical properties, and explores its reactivity and potential applications as a synthetic intermediate. The information herein is intended to equip researchers with the necessary knowledge for the safe and effective use of this compound in a laboratory setting.
Compound Profile and Significance
2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine belongs to the pyridopyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2][3] Pyridopyrimidine derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4] The subject compound, with its chloro and diethylamino substitutions, presents a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[3][5]
Skin Corrosion/Irritation: May cause skin irritation.[8][9][10][11]
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[8][9][10][11]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8][9][10][11]
Acute Oral Toxicity: May be harmful if swallowed.[10][11][12]
Personal Protective Equipment (PPE)
A robust PPE protocol is crucial when handling this compound. The following diagram outlines the recommended PPE for laboratory personnel.
Caption: General scheme for Nucleophilic Aromatic Substitution (SNAr) reactions.
Example Protocol for SNAr with an Amine:
This protocol is adapted from the synthesis of related 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives.
[5]
Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dioxane.
Addition of Reagents: Add the desired amine (1.1-1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents).
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form C-C or C-N bonds, respectively.
[5]
The pyridopyrimidine scaffold is a well-established pharmacophore in modern drug discovery. [1][2][3]Derivatives of this heterocyclic system have been investigated for a multitude of therapeutic applications, with a significant focus on oncology.
Potential Therapeutic Targets:
Kinase Inhibition: Many pyridopyrimidine derivatives act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. [3]Dysregulation of these pathways is a hallmark of cancer.
Dihydrofolate Reductase (DHFR) Inhibition: Some pyridopyrimidines have been shown to inhibit DHFR, an enzyme essential for DNA synthesis and cell proliferation.
[3]* Antimicrobial and Antiviral Activity: The pyridopyrimidine nucleus has been incorporated into compounds with demonstrated antimicrobial and antiviral properties.
[4]
The use of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine as a starting material allows for the systematic exploration of structure-activity relationships (SAR) by modifying the 2-position of the pyridopyrimidine core. This enables the fine-tuning of potency, selectivity, and pharmacokinetic properties of potential drug candidates.
[5]
Disposal Considerations
All waste materials should be disposed of in accordance with local, state, and federal regulations. [8][9]Contaminated packaging should be treated as hazardous waste. It is recommended to consult with your institution's environmental health and safety department for specific disposal guidelines.
Conclusion
2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. While it should be handled with care due to its potential for skin, eye, and respiratory irritation, adherence to the safety protocols, handling procedures, and engineering controls outlined in this guide will enable its safe use in a research setting. Its reactivity, particularly at the 2-position, provides medicinal chemists with a powerful tool for the development of new and improved therapeutic agents.
References
2 - SAFETY DATA SHEET. (2013-11-01).
3 - SAFETY DATA SHEET.
Safety Data Sheet - CymitQuimica. (2024-12-19).
Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine - Carl ROTH.
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-18).
2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine | AMERICAN ELEMENTS.
Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC - PubMed Central.
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[8][10]enzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI. (2022-02-12). Available at:
Technical Whitepaper: Navigating the Promiscuity of the Pyridopyrimidine Scaffold
Executive Summary The pyridopyrimidine scaffold—specifically the pyrido[2,3-d]pyrimidine isomer—is a "privileged structure" in medicinal chemistry, widely utilized to design ATP-competitive kinase inhibitors (e.g., PD173...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyridopyrimidine scaffold—specifically the pyrido[2,3-d]pyrimidine isomer—is a "privileged structure" in medicinal chemistry, widely utilized to design ATP-competitive kinase inhibitors (e.g., PD173074, Palbociclib). While its structural homology to adenine drives potent inhibition of targets like FGFR, CDK, and PI3K, this same feature engenders significant "kinome promiscuity." This guide provides a technical framework for identifying, quantifying, and mitigating off-target effects in pyridopyrimidine-based drug discovery, moving beyond simple IC50s to robust target engagement and safety profiling.
Part 1: The Structural Basis of Promiscuity
The Adenine Mimicry Trap
Pyridopyrimidines function primarily by occupying the ATP-binding pocket of protein kinases. The nitrogen-rich heterocycle mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase "hinge" region.[1]
Mechanism: The N1 and N3 nitrogens (or N8 in distinct isomers) often serve as hydrogen bond acceptors/donors to the backbone residues of the kinase hinge.
The Liability: Because the ATP-binding pocket is highly conserved across the human kinome (>500 kinases), pyridopyrimidines frequently exhibit "off-target" inhibition of structurally similar kinases (e.g., VEGFR2, c-Src, PDGFR) despite being designed for a specific target like FGFR1.
Case Study: PD173074
PD173074 is a classic pyrido[2,3-d]pyrimidine designed as a selective FGFR1 inhibitor. However, extensive profiling reveals a broader impact, illustrating the scaffold's inherent risks.
Table 1: Selectivity Profile of PD173074 (Biochemical Potency)
Data synthesized from SelleckChem and PubMed Central sources [1, 2].
Part 2: Critical Off-Target Risks
Kinome Polypharmacology
The most immediate risk is the inhibition of "bystander" kinases. For pyridopyrimidines, the VEGFR family is a frequent off-target due to high sequence identity in the ATP cleft. While dual FGFR/VEGFR inhibition can be synergistic in oncology, unintended VEGFR inhibition in non-oncology indications leads to dose-limiting cardiovascular toxicity.
The ABCB1 (P-glycoprotein) Interaction
A frequently overlooked off-target effect of pyridopyrimidines is their interaction with ABC transporters.
Finding: PD173074 has been shown to inhibit the ABCB1 transporter (P-gp), reversing drug resistance in cancer cells [4].[2]
Risk: If a pyridopyrimidine lead compound inhibits P-gp, it can drastically alter the bioavailability of co-administered drugs (drug-drug interactions) or change its own tissue distribution (e.g., blood-brain barrier penetration).
hERG Channel Inhibition
While kinase selectivity is the primary focus, the lipophilic nature of many pyridopyrimidine derivatives—often required for cell permeability—can lead to off-target binding of the hERG potassium channel. This results in QT prolongation and potential cardiotoxicity.
Part 3: Experimental Workflows for Deconvolution
To rigorously assess the off-target profile, a tiered screening approach is required.
Workflow Visualization
The following diagram outlines the decision matrix for profiling a pyridopyrimidine lead.
Figure 1: Tiered screening workflow for de-risking pyridopyrimidine scaffolds.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Why this is critical: Biochemical IC50s (like Table 1) often fail to predict cellular activity due to high intracellular ATP concentrations (mM range) competing with the inhibitor. CETSA validates that your compound engages the target (and off-targets) inside the living cell [7].
Step-by-Step Methodology:
Sample Preparation:
Culture cells (e.g., HEK293 or relevant cancer line) to 70-80% confluence.
Treat cells with the pyridopyrimidine compound (at 5x EC50) and DMSO control for 1 hour at 37°C.
Thermal Challenge:
Aliquot cell suspension into PCR tubes.
Apply a temperature gradient (e.g., 37°C to 67°C) using a thermal cycler. Heat for exactly 3 minutes.
Cool immediately to 25°C.
Lysis & Separation:
Lyse cells using mild detergent (0.4% NP-40) with protease inhibitors.
Centrifuge at 20,000 x g for 20 minutes at 4°C.
Causality: The soluble fraction contains the stabilized (drug-bound) protein. Unbound protein denatures and precipitates into the pellet.
Detection:
Analyze the supernatant via Western Blot or AlphaScreen using specific antibodies for the target (FGFR) and suspected off-targets (VEGFR, Src).
Data Analysis:
Plot signal intensity vs. Temperature. A shift in the melting curve (
) indicates physical binding (target engagement).
Protocol 2: Chemoproteomics (Kinobeads/ABPP)
Why this is critical: Unlike panel screens (which only test known kinases), chemoproteomics pulls down the entire "interactome" from the cell lysate, identifying unexpected targets (like non-kinase enzymes) [8, 11].
Workflow Logic:
Immobilization: A non-selective "bait" inhibitor (e.g., XO44 or a broad-spectrum pyridopyrimidine analog) is covalently attached to Sepharose beads.
Competition: Cell lysate is incubated with the beads in the presence or absence of your free pyridopyrimidine lead (the competitor).
Enrichment: The beads capture all ATP-binding proteins.
Elution & MS: Proteins are digested and analyzed via LC-MS/MS.
Result: Targets that are "competed off" the beads by your drug decrease in MS intensity. This provides a global selectivity profile.
Part 4: Structural Mitigation Strategies
To improve the selectivity of the pyridopyrimidine scaffold, medicinal chemistry efforts should focus on the "Gatekeeper" residue and the solvent-exposed region.
Figure 2: Structural optimization zones for the pyridopyrimidine scaffold.
Exploit the Gatekeeper: Different kinases have different "gatekeeper" residues (e.g., Threonine in FGFR vs. Methionine in others). Modifying the substituents at the C5 or C7 position of the pyrido[2,3-d]pyrimidine can create steric clashes with the gatekeepers of off-target kinases [6].
Solubilizing Tails: Adding morpholine or piperazine tails (common in this class) improves solubility but increases hERG risk. These tails should be kept less lipophilic (lower LogP) to minimize cardiac channel inhibition.
References
STEMCELL Technologies. PD173074 Product Information Sheet. STEMCELL Technologies.Link
National Institutes of Health (NIH). Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma. PubMed Central.Link
National Institutes of Health (NIH). PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells. PubMed Central.Link
Patsnap Synapse. PD-173074 - Drug Targets, Indications, Patents. Patsnap.Link
National Institutes of Health (NIH). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PubMed Central.Link
National Institutes of Health (NIH). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf.Link
National Institutes of Health (NIH). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. PubMed.Link
National Institutes of Health (NIH). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.Link
Royal Society of Chemistry. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives. RSC Advances.Link
American Chemical Society. Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications.Link
Application Note & Protocols: Characterization of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and inflammatory diseases.[1][2] This document provides a comprehensive guide for the characterization of novel compounds based on this scaffold, using 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine as a representative, investigational molecule. We present detailed protocols for its evaluation in robust kinase assay formats, emphasizing experimental design, data interpretation, and troubleshooting. The methodologies described herein are designed to establish a compound's inhibitory potency, selectivity, and mechanism of action, critical steps in the early-stage drug discovery pipeline.
Introduction: The Promise of Pyrido[3,2-d]pyrimidine Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] The development of small molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized therapeutic strategies. The pyridopyrimidine core, an isostere of purine, has proven to be a versatile scaffold for the design of such inhibitors.[5][6]
The pyrido[3,2-d]pyrimidine series, in particular, has yielded potent inhibitors of key kinases such as Phosphoinositide 3-kinase delta (PI3Kδ) and Hematopoietic Progenitor Kinase 1 (HPK1).[1][2] These targets are implicated in immune cell signaling, making their inhibitors promising candidates for the treatment of hematological malignancies and autoimmune disorders.
This application note will guide the researcher through the essential in vitro biochemical assays required to profile a novel pyrido[3,2-d]pyrimidine derivative, exemplified by 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine. We will delve into the principles of various assay formats and provide step-by-step protocols that are both robust and adaptable.
Foundational Principles of Kinase Assays for Inhibitor Profiling
The primary objective of a kinase assay in this context is to quantify the enzymatic activity of a kinase in the presence of an inhibitor. This is typically achieved by measuring the consumption of ATP or the formation of the phosphorylated substrate. The choice of assay technology depends on the stage of the drug discovery process, with considerations for throughput, sensitivity, and cost.[7][8]
Luminescence-Based ATP Depletion Assays
These assays, such as Promega's Kinase-Glo®, are predicated on the principle that as a kinase transfers phosphate from ATP to its substrate, the concentration of ATP decreases.[9] The remaining ATP is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is therefore inversely proportional to kinase activity.
Advantages: High sensitivity, broad applicability to virtually any kinase, and a simple "add-and-read" format suitable for high-throughput screening (HTS).[10]
Considerations: Indirect measurement of phosphorylation; potential for interference from compounds that affect luciferase or ATPases.
Fluorescence-Based Assays
Fluorescence-based methods offer a diverse toolkit for monitoring kinase activity.
Fluorescence Polarization (FP): This technique relies on the change in the rotational speed of a fluorescently labeled peptide substrate upon phosphorylation and binding to a larger antibody. This change is detected as an increase in the polarization of emitted light.[11]
Advantages: Homogeneous format, good for HTS.
Limitations: Requires specific phospho-antibodies and can be susceptible to light-scattering or fluorescent compounds.[11]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like HTRF® KinEASE™ and LanthaScreen® employ a lanthanide donor fluorophore on an antibody and an acceptor fluorophore on the substrate.[12] When the phosphorylated substrate is bound by the antibody, the donor and acceptor are brought into proximity, allowing for energy transfer and a detectable FRET signal.
Advantages: High sensitivity, ratiometric measurement reduces well-to-well variability, and reduced interference from scattered light and autofluorescence.[12][13]
Radiometric Assays
Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[13][14][15]
Advantages: Direct and unambiguous measurement of phosphorylation, high sensitivity, and not prone to interference from colored or fluorescent compounds.[15]
Disadvantages: Requires handling of radioactive materials, generates radioactive waste, and is generally lower throughput.[14]
Experimental Workflows and Protocols
The following sections provide detailed protocols for characterizing 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine.
General Workflow for Kinase Inhibitor Characterization
Caption: General workflow for in vitro characterization of a novel kinase inhibitor.
Protocol 1: High-Throughput Screening using a Luminescence-Based Assay
This protocol is designed for the initial screening of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine against a target kinase to determine if it has inhibitory activity.
Principle: The Kinase-Glo® Luminescent Kinase Assay measures the amount of ATP remaining in solution following a kinase reaction.[9] A decrease in luminescence compared to a no-inhibitor control indicates kinase inhibition.
Materials:
Target Kinase (e.g., PI3Kδ)
Kinase Substrate (specific to the kinase)
Kinase-Glo® Max Reagent (Promega)
ATP
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine (dissolved in 100% DMSO)
White, opaque 384-well plates
Multichannel pipette or automated liquid handler
Plate reader with luminescence detection capabilities
Step-by-Step Protocol:
Compound Preparation: Prepare a 10 mM stock solution of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine in 100% DMSO. For a single-point screen, create a working solution at 4x the final desired concentration (e.g., 40 µM for a 10 µM final concentration) in kinase buffer. Note: The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced inhibition.[7]
Assay Plate Setup:
Add 5 µL of kinase buffer to all wells.
Add 2.5 µL of the 4x compound working solution to the test wells.
Add 2.5 µL of kinase buffer with the corresponding DMSO concentration to the "no inhibitor" (100% activity) control wells.
Add 2.5 µL of a known potent inhibitor for the target kinase to the "positive control" (0% activity) wells.
Enzyme Addition: Prepare a 2x enzyme solution in kinase buffer. Add 2.5 µL of this solution to all wells except the "no enzyme" background control wells.
Initiation of Reaction: Prepare a 2x substrate/ATP solution in kinase buffer. Add 5 µL of this solution to all wells to start the kinase reaction. The final volume should be 15 µL.
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). This should be within the linear range of the reaction.
Detection:
Allow the Kinase-Glo® Max Reagent to equilibrate to room temperature.
Add 15 µL of the Kinase-Glo® Max Reagent to each well.
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
Calculate the percent inhibition using the following formula:
Signal_test is the luminescence from the wells with the inhibitor.
Signal_no_inhibitor is the luminescence from the 100% activity control wells.
Signal_bkg is the luminescence from the no enzyme control wells.
Protocol 2: IC50 Determination using a TR-FRET Assay
This protocol is for determining the potency (IC50) of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine.
Principle: An HTRF® KinEASE™ assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. The phosphorylated peptide is detected by a streptavidin-XL665 conjugate and a phospho-specific antibody labeled with Europium cryptate.[12]
Caption: Principle of a TR-FRET kinase assay for inhibitor screening.
Materials:
Target Kinase
HTRF® KinEASE™ STK Substrate 1 (or other appropriate substrate)
HTRF® KinEASE™ STK Antibody-Europium Cryptate
Streptavidin-XL665
ATP
HTRF® Detection Buffer
2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine
Low-volume, white 384-well plates
TR-FRET compatible plate reader
Step-by-Step Protocol:
Compound Dilution Series: Prepare a serial dilution of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 10 mM. Then, prepare 4x working solutions in kinase buffer.
Assay Plate Setup:
Add 2.5 µL of each concentration of the 4x compound working solution to the respective wells.
Include "no inhibitor" and "positive control" wells as in Protocol 1.
Enzyme and Substrate/ATP Addition: Follow steps 3 and 4 from Protocol 1 to initiate the kinase reaction.
Incubation: Incubate the plate at room temperature for the optimized reaction time.
Detection Reagent Preparation: Prepare the detection mix by diluting the Antibody-Europium and Streptavidin-XL665 in HTRF® Detection Buffer according to the manufacturer's instructions.
Stopping the Reaction and Detection: Add 10 µL of the detection mix to each well. This will stop the kinase reaction and initiate the detection process.
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
Data Analysis:
Calculate the HTRF ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000
Calculate the percent inhibition for each inhibitor concentration.
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation and Interpretation
Table 1: Summary of Assay Parameters for IC50 Determination
Parameter
Recommended Value/Range
Rationale
Kinase Concentration
1-5 nM
Should be in the linear range of the assay to ensure accurate measurement of inhibition.
ATP Concentration
Km(app)
Using the Michaelis-Menten constant for ATP provides a standardized condition for comparing potency.
Substrate Concentration
2-3 x Km(app)
Ensures the reaction rate is not limited by substrate availability.
Incubation Time
30-90 minutes
Determined empirically to be within the linear phase of the reaction (typically <20% substrate turnover).
Essential for luminescence and fluorescence assays to maximize signal and minimize crosstalk.
Z'-factor
> 0.5
A statistical measure of assay quality, with a value > 0.5 indicating a robust and reliable assay.[10]
Interpreting IC50 Values:
The IC50 (half-maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. When comparing IC50 values across different studies, it is critical to consider the assay conditions, particularly the ATP concentration, as ATP-competitive inhibitors will show an apparent decrease in potency at higher ATP concentrations.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low Z'-factor (<0.5)
High variability in replicates, low signal-to-background ratio.
Optimize enzyme and substrate concentrations. Ensure proper mixing of reagents. Check for and minimize temperature gradients across the plate.[8]
False Positives
Compound autofluorescence or quenching, compound inhibits detection enzyme (e.g., luciferase).
Run counter-screens without the primary kinase. For fluorescent assays, check the emission spectrum of the compound.[7]
Inconsistent IC50 values
Assay not run at ATP Km, compound instability or insolubility, reaction not in linear range.
Determine the ATP Km for your kinase under the assay conditions. Check compound solubility in assay buffer. Perform a time course experiment to establish the linear range of the kinase reaction.[16]
"Bell-shaped" dose-response curve
Compound aggregation at high concentrations, off-target effects at high concentrations.
Visually inspect wells for precipitation. Consider using a detergent like Triton X-100 in the assay buffer. Test the compound in orthogonal assays.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the initial characterization of novel pyrido[3,2-d]pyrimidine kinase inhibitors, such as the representative compound 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine. By employing a systematic approach that begins with high-throughput screening and progresses to detailed IC50 determination and selectivity profiling, researchers can efficiently identify and advance promising lead candidates. Adherence to best practices in assay optimization and data analysis is paramount for generating reliable and reproducible results, ultimately accelerating the drug discovery process.
References
Encyclopedia.pub. (2022, March 31). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]
Shaaban, M. R., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Retrieved from [Link]
MDPI. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]
PubMed. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
ResearchGate. (2025, August 6). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]
PubMed. (2005, April 7). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Retrieved from [Link]
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
PubMed. (2015, May 5). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
National Center for Biotechnology Information. (2023, November 27). Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A high-throughput radiometric kinase assay. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting. Retrieved from [Link]
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]
Technical Application Note: Profiling the Antiproliferative Potency and Kinase Selectivity of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine
Introduction & Chemical Context The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bio-isostere of quinazoline (the core of approved drugs like Gefitinib and Erl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Context
The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bio-isostere of quinazoline (the core of approved drugs like Gefitinib and Erlotinib). The specific derivative 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine represents a critical "Lead Scaffold" or "Intermediate Probe" in the discovery of ATP-competitive kinase inhibitors.
Mechanism of Action (MOA)
This molecule functions primarily as a Tyrosine Kinase Inhibitor (TKI) .
ATP Mimicry: The nitrogen-rich heterocycle mimics the adenine ring of ATP.
Binding Mode: The C4-diethylamino group projects into the solvent-accessible region or hydrophobic pocket of the kinase ATP-binding site, while the N1/N3 nitrogens accept hydrogen bonds from the hinge region of the kinase.
The "2-Chloro" Handle: While the molecule itself exhibits baseline antiproliferative activity, the C2-chlorine atom is electron-deficient. In Drug Discovery, this is often used as a reactive handle for nucleophilic aromatic substitution (
) to introduce solubilizing groups (e.g., morpholines, piperazines) that improve pharmacokinetics (PK).
Scope of this Guide:
This document details the protocols for characterizing the biological activity of the parent scaffold to establish baseline potency (
) and target engagement before further chemical derivatization.
Compound Management & Stability
Critical Insight: The 2-chloro substituent renders the pyrimidine ring slightly electrophilic. While stable in neutral organic solvents, it can undergo slow hydrolysis in acidic aqueous buffers or react with strong nucleophiles (e.g., thiols in glutathione) over extended periods.
Protocol A: Solubilization and Storage
Stock Preparation:
Dissolve the solid compound in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10 mM .
Note: Avoid ethanol; solubility is often poor, and precipitation may occur upon dilution into media.
Storage:
Aliquot into amber glass vials (avoid plastics that may leach plasticizers).
Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Freeze-Thaw: Limit to <3 cycles.
Working Solutions:
Dilute stock into cell culture media immediately prior to use.
Max DMSO Limit: Ensure final DMSO concentration in the assay well is
(v/v) to prevent solvent toxicity.
Primary Screening: Cell Viability Assay (MTT/MTS)
Objective: Determine the half-maximal inhibitory concentration (
) against relevant cancer cell lines (e.g., PC-3, MCF-7, or A549).
Experimental Logic
We use a metabolic activity assay (MTT or MTS) rather than direct cell counting. This class of inhibitors often induces cytostasis (cell cycle arrest) before cytotoxicity. Metabolic assays capture the reduction in viable cell mass effectively.
Objective: Confirm that the antiproliferative effect is due to kinase inhibition (specifically RTK/MAPK pathways) and not general toxicity.
Experimental Logic
Pyrido[3,2-d]pyrimidines typically inhibit Receptor Tyrosine Kinases (RTKs) like EGFR or PDGFR. Successful inhibition should reduce the phosphorylation of downstream effectors: Akt (survival) and ERK1/2 (proliferation).
Visualization: Kinase Signaling Pathway
The following diagram illustrates the specific nodes where the compound acts.
Caption: Proposed Mechanism of Action. The compound targets the ATP-pocket of RTKs, blocking downstream phosphorylation of Akt and ERK.
Step-by-Step Protocol
Cell Preparation:
Grow cells (e.g., A549 or PC-3) to 70% confluence in 6-well plates.
Serum Starvation (Critical): Wash cells with PBS and incubate in serum-free media for 12–16 hours. This reduces basal phosphorylation noise.
Compound Treatment:
Pre-treat cells with the test compound (at
concentration) for 2 hours .
Stimulation:
Stimulate cells with Growth Factor (e.g., EGF 50 ng/mL) for 15 minutes .
Controls: Unstimulated, EGF only, EGF + Vehicle.
Lysis:
Wash with ice-cold PBS containing Phosphatase Inhibitors (Na3VO4, NaF).
Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
Expected Result:
A potent inhibitor will show a dose-dependent decrease in p-Akt and p-ERK bands compared to the "EGF only" control, while total protein levels remain constant.
SAR Optimization Context
For researchers using this molecule as a scaffold, the 2-Chloro position is the primary site for optimization.
Position
Substituent
Role in Assay
Optimization Strategy
C4
Diethylamino
ATP-mimicry
Usually kept constant or modified to aniline for better fit.
C2
Chloro
Reactive Handle
Displace with diamines (e.g., piperazine) to improve water solubility.
Vertex AI Search. (2023). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. Link
Hamby, J. M., et al. (1997).[2] Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. Link
American Elements. (2023). 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine Product Page. Link[3]
El-Deen, I. M., et al. (2024).[4] Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity. RSC Advances. Link
Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Link
Application Note: Pyridopyrimidines in Oncology Drug Discovery
High-Potency Kinase Inhibition & Multi-Targeting Strategies Abstract The pyridopyrimidine scaffold represents a privileged structure in modern oncology, serving as the backbone for FDA-approved therapeutics like Palbocic...
The pyridopyrimidine scaffold represents a privileged structure in modern oncology, serving as the backbone for FDA-approved therapeutics like Palbociclib (CDK4/6 inhibitor) and emerging dual-action candidates.[1][2] This guide details the application of pyrido[2,3-d]pyrimidine derivatives in targeting the PI3K/Akt/mTOR and Cell Cycle (CDK) pathways. We provide field-proven protocols for kinase profiling and cellular validation, emphasizing "self-validating" experimental designs that ensure data integrity for IND-enabling studies.
Part 1: Target Landscape & Mechanism of Action
Pyridopyrimidines function primarily as ATP-competitive inhibitors . Their structural homology to the adenine ring allows them to occupy the ATP-binding pocket of protein kinases, forming critical hydrogen bonds with the hinge region residues.
Key Therapeutic Targets
CDK4/6 (Cell Cycle): Inhibition prevents the phosphorylation of Retinoblastoma protein (Rb), arresting cells in the G1 phase.
PI3K/mTOR (Signaling): Dual inhibition blocks the upstream lipid kinase (PI3K) and the downstream serine/threonine kinase (mTOR), preventing feedback loop activation often seen with mono-therapies.[3][4]
EGFR/VEGFR (Tyrosine Kinases): Derivatives substituted at the C-2 and C-4 positions demonstrate nanomolar potency against mutant EGFR (T790M).
Mechanistic Pathway Visualization
The following diagram illustrates the intervention points of pyridopyrimidine derivatives within the PI3K/Akt/mTOR and CDK4/6 signaling cascades.
Figure 1: Dual-mode intervention of pyridopyrimidines. Blue nodes indicate primary drug targets. Red lines denote inhibition pathways.
Part 2: Lead Optimization & SAR Data
Effective drug design requires balancing potency with selectivity. The table below summarizes Structure-Activity Relationship (SAR) trends derived from recent high-impact studies, highlighting how specific substitutions on the pyridopyrimidine scaffold influence biological activity.
Table 1: Comparative Potency of Pyridopyrimidine Derivatives
Compound Class
Target(s)
Key Structural Feature
IC50 (Enzymatic)
IC50 (Cellular)
Reference
Palbociclib
CDK4/6
2-amino-pyridine fused ring; Acetyl group
CDK4: 11 nM
MDA-MB-453: ~200 nM
[1]
Compound S5
PI3Kδ
Pyrido[3,2-d]pyrimidine core
2.82 nM
SU-DHL-6: 35 nM
[2]
Compound 8a
EGFR (WT)
Pyrido[2,3-d]pyrimidin-4(3H)-one
99 nM
PC-3: Sub-micromolar
[3]
Compound 4
PIM-1
2-amino-nicotinonitrile precursor
11.4 nM
MCF-7: 570 nM
[4]
Dual Inhibitor
PI3K/mTOR
C-4 Morpholine + C-2 Phenol
PI3Kα: 3-10 nM
Breast Cancer: <1 µM
[5]
SAR Insight:
Hinge Binding: The N-1 and N-3 nitrogens (or C-2 amino group) typically function as the hinge binder.
Selectivity: Introduction of a methyl group at C-5 (as seen in CDK4 inhibitors) often enhances selectivity against other kinases.[5]
Solubility: Morpholine or piperazine rings at C-4 improve solubility and pharmacokinetic profiles.
Part 3: Protocol – Self-Validating Kinase Inhibition Assay
Methodology: ADP-Glo™ Kinase Assay (Promega)
Rationale: This bioluminescent assay measures ADP formation, a direct product of the kinase reaction. It is preferred over radiometric assays for high-throughput screening due to its high Z' factor (>0.7) and broad dynamic range.
Reagents & Setup
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
Substrate: Recombinant Rb fragment (for CDK4) or PIP2:PS lipid vesicles (for PI3K).
ATP: Ultra-pure ATP (Km apparent concentration specific to the kinase).
Controls:
Max Signal (100% Activity): Enzyme + Substrate + ATP + DMSO.
Min Signal (0% Activity): Substrate + ATP + Buffer (No Enzyme).
Compound Preparation: Prepare 3-fold serial dilutions of pyridopyrimidine derivatives in 100% DMSO. Transfer 250 nL to a 384-well white low-volume plate (Final DMSO < 1%).
Enzyme Addition: Add 2.5 µL of Kinase/Substrate master mix. Incubate for 10 min at RT to allow compound-enzyme interaction.
Reaction Initiation: Add 2.5 µL of ATP. Seal plate and incubate for 60 min at RT.
ADP Depletion: Add 5 µL of ADP-Glo™ Reagent . Incubate for 40 min to deplete unconsumed ATP.
Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate for 30 min.
Readout: Measure luminescence using a multimode plate reader (e.g., EnVision).
Data Analysis & QC
Normalization: Calculate % Inhibition =
.
Curve Fitting: Fit data to a 4-parameter logistic equation (Sigmoidal dose-response) to determine IC50.
Validation Rule: The plate is valid only if the Z' factor
and the Reference Inhibitor IC50 falls within 3-fold of the historical mean.
Part 4: Protocol – Cell Cycle Arrest (Flow Cytometry)
Rationale: Pyridopyrimidines targeting CDK4/6 or PI3K/mTOR characteristically induce G0/G1 cell cycle arrest. This protocol quantifies this phenotype using Propidium Iodide (PI) staining.
Experimental Design
Cell Lines: MCF-7 (Breast, Rb-positive) and MDA-MB-231 (Rb-negative control).
Treatment: 24 hours at IC50 and 5x IC50 concentrations.
Workflow Diagram
Figure 2: Workflow for Propidium Iodide Cell Cycle Analysis.
Detailed Steps
Harvesting: Collect cells and wash 1x with cold PBS.
Fixation (Critical Step): Resuspend pellet in 200 µL PBS. Add 800 µL ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
Washing: Centrifuge at 2000 rpm for 5 min. Wash 2x with PBS to remove ethanol.
Staining: Resuspend in 500 µL staining buffer containing:
50 µg/mL Propidium Iodide (DNA stain).
100 µg/mL RNase A (Digests RNA to prevent background).
Incubation: 30 min at 37°C in the dark.
Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto). Collect 20,000 events.
Expected Results
G1 Arrest: A significant increase in the G0/G1 peak (2N DNA content) compared to DMSO control.
Apoptosis: Appearance of a sub-G1 peak (<2N DNA) indicates cytotoxicity/apoptosis, common with dual PI3K/mTOR inhibitors at high doses.
References
Toogood, P. L., et al. (2005). Discovery of a potent and selective inhibitor of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry.
Liu, Y., et al. (2020). Pyridopyrimidines as Anticancer Agents: Target Landscape and Structure-Activity Relationships.[1][4][6][7] ResearchGate / European Journal of Medicinal Chemistry.
El-Mekabaty, A., et al. (2022).[8] Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives targeting EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry.
Ghorab, M. M., et al. (2023). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.[9] RSC Advances.
Wu, Z., et al. (2008). Development of pyridopyrimidines as potent Akt1/2 inhibitors.[4][6][7] Bioorganic & Medicinal Chemistry Letters.
Nishimura, N., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR.[3] ACS Medicinal Chemistry Letters.
As a Senior Application Scientist, I must emphasize that the successful application of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine relies on understanding its specific chemical vulnerabilities. This compound features a pyrido[3,2-d]pyrimidine core with two critical substituents:[1]
4-Diethylamino group: Increases lipophilicity (LogP > 2.5) and provides basicity.[2]
2-Chloro group: This is an electron-deficient site susceptible to Nucleophilic Aromatic Substitution (SNAr).
Critical Warning: The 2-chloro moiety is reactive. Dissolving this compound in protic nucleophilic solvents (e.g., Methanol, Ethanol) for long-term storage can lead to slow solvolysis, converting the active chloride to an inactive alkoxy derivative. Anhydrous DMSO is the only recommended solvent for stock solutions.
Solubility Matrix
Solvent System
Solubility Rating
Max Conc. (Approx)
Application Context
Stability Risk
DMSO (Anhydrous)
Excellent
> 50 mM
Primary Stock Solution
Low (if kept dry)
Ethanol (100%)
Moderate
~10 mM
NOT RECOMMENDED
High (SNAr risk)
Water / PBS
Insoluble
< 10 µM
Cell Culture Media
High (Hydrolysis)
DMF
Good
> 30 mM
Alternative Stock
Moderate
PEG 400
Good
~10-20 mM
In Vivo Vehicle
Low
Protocol A: Preparation of Stock Solutions (In Vitro)
Objective: Create a stable, high-concentration stock solution (typically 10 mM or 50 mM) for downstream dilution into cell culture media.
Vials: Amber glass vials (to protect from light) with PTFE-lined caps.
Step-by-Step Methodology
Gravimetric Analysis:
Weigh exactly 2.37 mg of the compound.
Transfer to a sterile amber glass vial.
Expert Note: Static electricity can be an issue with this crystalline solid. Use an anti-static gun if available.
Solvation:
Add 1.0 mL of Anhydrous DMSO to the vial to achieve a 10 mM concentration.
Calculation:
.
Dissolution Mechanics:
Vortex vigorously for 30 seconds.
Visual Check: Hold the vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Caution: Do not exceed 40°C. Higher temperatures may accelerate degradation of the chloro-group.
Storage:
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
Store at -20°C or -80°C .
Shelf Life: 6 months.
Protocol B: Formulation for In Vivo Administration
Objective: Solubilize the hydrophobic compound for Oral (PO) or Intraperitoneal (IP) administration without precipitation in the animal.
In a separate beaker, mix 40 mL PEG 300 and 5 mL Tween 80 .
Stir until homogenous.
Compound Solubilization (The "Spike" Method):
Dissolve the required dose of compound in 100% DMSO first. The volume of DMSO should be 5% of the final total volume .
Example: For a 10 mL total prep, dissolve compound in 0.5 mL DMSO.
Sequential Addition (Critical Step):
Add the DMSO-Compound solution dropwise into the PEG/Tween mixture while vortexing.
Result: A clear, viscous concentrate.
Aqueous Phase Addition:
Slowly add 50% Saline (or Water for Injection) to the concentrate.
Add dropwise with continuous stirring.
Observation: The solution may turn slightly milky (Tyndall effect) but should not contain visible crystals. If precipitation occurs, sonicate immediately.
Experimental Workflow & Decision Logic
The following diagram illustrates the decision process for handling this compound to ensure data integrity.
Caption: Decision tree for solubilization minimizing chemical degradation and precipitation risks.
Quality Control & Troubleshooting
Verifying Stability (HPLC Method)
Because the 2-chloro group is labile, researchers should periodically verify the stock solution integrity.
Column: C18 Reverse Phase.
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).
Detection: UV 254 nm.
Impurity Flag: Appearance of a peak with M+1 = 219 (Hydrolysis product: 2-hydroxy derivative) indicates water contamination in your DMSO stock.
Common Issues
Precipitation in Media:
Cause: "Crash-out" effect when hydrophobic DMSO stock hits aqueous media.
Solution: Dilute the DMSO stock into media slowly while swirling the media. Do not add media to the DMSO.
Loss of Potency:
Cause: Nucleophilic attack on the 2-Cl position by thiols (e.g., Glutathione in media) or water.
Solution: Prepare fresh dilutions immediately before adding to cells. Do not store diluted media.
References
American Elements. (n.d.). 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine Properties and Specifications. Retrieved from [Link][1][3]
Shamroukh, A. H., et al. (2016).[3] The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.[3] (Provides mechanistic insight into the reactivity of the chloro-pyridopyrimidine scaffold).
National Institutes of Health (NIH). (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]
ResearchGate. (2021). Protocol discussion: How to dissolve lipophilic compounds in media. Retrieved from [Link]
Application Notes & Protocols: 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine as a Versatile Intermediate for Kinase Inhibitor Discovery
Introduction: The Strategic Value of the Pyrido[3,2-d]pyrimidine Scaffold In the landscape of modern medicinal chemistry, the discovery of novel kinase inhibitors remains a cornerstone of targeted therapy, particularly i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Pyrido[3,2-d]pyrimidine Scaffold
In the landscape of modern medicinal chemistry, the discovery of novel kinase inhibitors remains a cornerstone of targeted therapy, particularly in oncology. Within this pursuit, the pyrido[3,2-d]pyrimidine scaffold has emerged as a "privileged structure," consistently yielding potent and selective modulators of various protein kinases.[1] While not a biologically active agent in itself, 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine serves as a high-value, strategically functionalized intermediate. Its pre-configured diethylamino group at the C4 position and, more critically, the reactive chlorine atom at the C2 position, make it an ideal starting point for the synthesis of diverse libraries of kinase inhibitors. The inherent reactivity of the 2-chloro group allows for facile nucleophilic substitution or cross-coupling reactions, providing a direct route to introduce a wide array of pharmacophores essential for target binding and modulation.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine in a drug discovery workflow. We will focus on its application in the synthesis of potent and selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, a critical target in hematological malignancies and inflammatory diseases.[3][4][5]
The PI3K/Akt Signaling Pathway: A Key Target in Oncology
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7] Dysregulation of this pathway, often through gain-of-function mutations in PI3K subunits or loss-of-function mutations in the tumor suppressor PTEN, is a frequent event in a wide range of human cancers.[8][9][10] This aberrant signaling leads to constitutive activation of the downstream kinase Akt, which in turn promotes tumorigenesis and can contribute to therapeutic resistance.[8][9]
The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. The delta (δ) isoform of the catalytic subunit (p110δ) is primarily expressed in hematopoietic cells, making it a highly attractive target for the treatment of hematological malignancies such as lymphomas and leukemias.[3][11] Selective inhibition of PI3Kδ offers the potential for a more targeted therapy with a reduced side-effect profile compared to broader-spectrum PI3K inhibitors.[3][4][5]
Below is a diagram illustrating the central role of PI3Kδ in this critical signaling cascade.
Caption: Synthetic workflow for PI3Kδ inhibitors.
Protocol 1: Synthesis of a Representative 2-Aryl-4-(diethylamino)pyrido[3,2-d]pyrimidine PI3Kδ Inhibitor
This protocol describes a Suzuki cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.
Materials:
2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine (Intermediate A)
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine (1.0 eq), 3-hydroxyphenylboronic acid (1.5 eq), and K2CO3 (3.0 eq).
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)2 (0.05 eq) and SPhos (0.10 eq). Add this catalyst/ligand mixture to the reaction flask.
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
Reaction: Stir the mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to afford the desired final product.
Characterization: Confirm the structure and purity of the final compound using NMR (1H, 13C), high-resolution mass spectrometry (HRMS), and HPLC.
Biological Evaluation: Assessing Inhibitor Potency and Cellular Effects
Following successful synthesis and characterization, the next critical step is to evaluate the biological activity of the newly synthesized compounds. This involves both biochemical assays to determine direct target engagement and cell-based assays to assess the compound's effect in a biological context.
Protocol 2: In Vitro PI3Kδ Enzymatic Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent-based assay to measure the enzymatic activity of PI3Kδ and determine the IC50 value of the synthesized inhibitor. The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction.
[11][12][13]
Materials:
Multimode plate reader with luminescence detection capabilities
Procedure:
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 10 µM to 0.1 nM).
Kinase Reaction:
In each well of the assay plate, add the PI3K kinase buffer.
Add 1 µL of the diluted inhibitor or DMSO (for positive and negative controls).
.
Add the PI3Kδ enzyme to all wells except the negative control (no-enzyme) wells.
Initiate the reaction by adding a mixture of the lipid substrate and ATP. The final ATP concentration should be close to its Km for the enzyme.
Incubate the plate at room temperature for 60 minutes.
[12]3. ADP Detection:
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
[12] * Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
[12]4. Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
Subtract the background luminescence (no-enzyme control) from all other readings.
Normalize the data with respect to the positive control (DMSO-treated, enzyme-containing wells), which represents 100% activity.
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [14][15][16][17][18]This protocol is used to evaluate the anti-proliferative effects of the synthesized PI3Kδ inhibitor on a relevant cancer cell line (e.g., a B-cell lymphoma line).
Materials:
Cancer cell line with a known dependence on PI3K signaling (e.g., SU-DHL-6)
[3][5]* Complete cell culture medium
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., SDS-HCl solution or DMSO)
[15][17]* Synthesized inhibitor compound (dissolved in DMSO)
Sterile 96-well flat-bottom plates
CO2 incubator (37°C, 5% CO2)
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 104 cells/well) in 100 µL of complete medium and incubate for 24 hours.
[15]2. Compound Treatment: Add various concentrations of the synthesized inhibitor to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C. [16][17]During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. [15][16]Incubate for an additional 4 hours or overnight at 37°C in a humidified incubator.
[15]5. Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
Subtract the absorbance of the no-cell control from all other readings.
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control (100% viability).
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Data Summary and Interpretation
The successful execution of the described synthetic and biological protocols will yield quantitative data that allows for a comprehensive evaluation of the synthesized compounds.
Table 1: Representative Biological Data for a Novel PI3Kδ Inhibitor
Data presented is representative and based on published values for potent pyrido[3,2-d]pyrimidine-based PI3Kδ inhibitors.
[3]
The data in Table 1 would indicate that the synthesized compound, "PI3K-Pyrido-001," is a highly potent inhibitor of the PI3Kδ enzyme and exhibits strong anti-proliferative effects in a relevant cancer cell line, surpassing the potency of the known PI3Kδ inhibitor, Idelalisib.
Conclusion
2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine is a strategically valuable intermediate that provides a rapid and efficient entry point into the synthesis of potent and selective kinase inhibitors. By leveraging the reactivity of the 2-chloro position, medicinal chemists can readily explore a wide chemical space to optimize target engagement, selectivity, and pharmacokinetic properties. The protocols and workflows detailed in this guide provide a robust framework for the application of this versatile building block in a modern drug discovery program targeting the PI3K/Akt signaling pathway.
References
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Center for Biotechnology Information. Available at: [Link]
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. ResearchGate. Available at: [Link]
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Available at: [Link]
Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors. PubMed. Available at: [Link]
Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. PubMed. Available at: [Link]
Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Taylor & Francis Online. Available at: [Link]
Design, synthesis and biological evaluation of novel selective PI3Kδ inhibitors containing pyridopyrimidine scaffold. PubMed. Available at: [Link]
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. National Center for Biotechnology Information. Available at: [Link]
PI3K/Akt signalling pathway and cancer. PubMed. Available at: [Link]
6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. PubMed. Available at: [Link]
Activated PI3K Delta Syndrome. National Center for Biotechnology Information. Available at: [Link]
PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. National Center for Biotechnology Information. Available at: [Link]
Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]
(PDF) Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent PDE4 inhibitors. ResearchGate. Available at: [Link]
PI3Kα (p110α/p85) Assay Kit. BPS Bioscience. Available at: [Link]
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers. Available at: [Link]
Methods to measure the enzymatic activity of PI3Ks. PubMed. Available at: [Link]
Technical Support Center: Pyridopyrimidine Synthesis Troubleshooting
Subject: Advanced Troubleshooting for Pyridopyrimidine Scaffold Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Current Status: Active Support Introduction Pyridopyrimidines (specifical...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Advanced Troubleshooting for Pyridopyrimidine Scaffold Synthesis
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Current Status: Active Support
Introduction
Pyridopyrimidines (specifically the pyrido[2,3-d]pyrimidine isomer) are privileged scaffolds in drug discovery, serving as bioisosteres for quinazolines and purines in kinase inhibitors (e.g., CDK4/6, PIM-1).[1][2][3][4] However, their synthesis is plagued by "silent" failures—reactions that appear to work by LCMS but yield regioisomers or unstable intermediates.
This guide addresses the three most critical failure modes: Dimroth Rearrangement isomerization , POCl3 chlorination stalling , and N- vs. O-alkylation regioselectivity .
Module 1: The Dimroth Rearrangement Trap
Symptom: You synthesized a 2-imino-pyridopyrimidine, but the isolated product is the thermodynamically stable 2-amino isomer. The mass (m/z) is identical, but the NMR pattern (NH signals) is different.
Technical Insight:
The Dimroth rearrangement is an isomerization where an exo-cyclic heteroatom (imine nitrogen) swaps places with an endo-cyclic heteroatom (ring nitrogen). In pyridopyrimidines, this often occurs under basic conditions (e.g., NaOH, NaOEt) or high thermal stress. The reaction proceeds via a water-mediated ring-opening and recyclization mechanism.
Mechanism of Failure (Visualization)
Figure 1: Mechanism of the Dimroth Rearrangement. Note the critical ring-opening step driven by nucleophilic attack at C2.
Troubleshooting Protocol
Variable
Recommendation
Why?
pH Control
Maintain pH < 10
High pH promotes the initial nucleophilic attack by hydroxide.
Solvent
Use Anhydrous Aprotic (DMF, Dioxane)
Water is a necessary reagent for the ring-opening step.
Temperature
Keep < 60°C
The rearrangement has a high activation energy; lower temps favor the kinetic imine.
Module 2: Chlorination with POCl₃ (The "Yield Killer")
Symptom: Conversion of pyridopyrimidinones (lactams) to chloro-derivatives is incomplete, or the product hydrolyzes back to starting material during workup. Insoluble "gunk" forms in the flask.
Technical Insight:
The reaction involves two distinct kinetic phases:[5][6]
Phosphorylation (Low Temp): Formation of the activated phosphate intermediate.
Chlorination (High Temp): Displacement of the phosphate by chloride.
Critical Failure: If the reaction is heated too quickly, the phosphorylated intermediate reacts with unreacted starting material to form a "Pseudodimer" (P-O-P bridged species), which is unreactive and insoluble.
Self-Validating Protocol: The "Staged Heating" Method
Setup: Charge pyridopyrimidinone and base (Diethylaniline or DIPEA, 1.5 equiv) in dry toluene or neat POCl₃.
Stage 1 (Activation): Stir at 0°C to Room Temperature for 30 mins.
Validation: Check LCMS.[7] You should see the phosphorylated intermediate (M+80 or similar adducts) and NO starting material.
Stage 2 (Displacement): Only after SM is consumed, heat to reflux (80–100°C).
Validation: Conversion to R-Cl product.
Quench (The Danger Zone):
Evaporate excess POCl₃ under vacuum before adding water.
Pour residue into ice-cold NaHCO₃ solution .
Why? Direct water addition generates HCl heat, which instantly hydrolyzes the reactive C-Cl bond back to C-OH.
Troubleshooting Decision Tree
Figure 2: Decision tree for diagnosing chlorination failures. Note the distinction between reaction stalling (Pseudodimer) and workup failure (Hydrolysis).
Module 3: Regioselectivity (N- vs. O-Alkylation)
Symptom: Alkylation of pyrido[2,3-d]pyrimidin-7(8H)-ones yields a mixture of N8-alkyl (desired) and O7-alkyl (undesired) products.
Technical Insight:
The pyridopyrimidinone system is an ambident nucleophile.
Thermodynamic Preference:N8-alkylation is generally favored (approx. 80-90% preference) due to the stability of the resulting amide-like resonance.
Kinetic/Steric Influence: Bulky electrophiles (e.g., isopropyl iodide) or "hard" electrophiles (e.g., sulfonates) can increase O-alkylation ratios (O-alkylation is kinetically favored under Ag+ catalysis).
Regioselectivity Control Table
Condition
Favored Site
Notes
Base: NaH / Solvent: DMF
N8 (Major)
Standard condition. Dissociated ion pair favors N-attack.
Base: K₂CO₃ / Solvent: Acetone
Mixture
Often leads to lower regioselectivity due to ion pairing.
Reagent: Mitsunobu (PPh₃/DIAD)
O-Alkyl (Variable)
Can favor O-alkylation depending on steric bulk of alcohol.
Do not rely on 1H NMR shifts alone. Use ¹H-¹³C HMBC to confirm regiochemistry.
N-Alkylation: The N-CH₂ protons will show a strong 3-bond correlation to the Carbonyl Carbon (C7) and the Bridgehead Carbon (C8a) .
O-Alkylation: The O-CH₂ protons will show a correlation to C7 , but the chemical shift of C7 will move upfield (imidate character) compared to the amide carbonyl.
Frequently Asked Questions (FAQ)
Q: My cyclization using 2-aminonicotinic acid and formamide is stuck at the intermediate amide. How do I push it?A: This is a common "incomplete cyclization" issue. The ring closure requires dehydration. Add a dehydrating agent like HMDS (Hexamethyldisilazane) or heat the intermediate in polyphosphoric acid (PPA) at 120°C to force the closure.
Q: How do I remove high-boiling solvents like DMF or DMSO after the reaction?A: Do not rotovap at high heat (promotes degradation). Use an aqueous workup with LiCl (5% solution) . The LiCl helps partition the DMF/DMSO into the aqueous layer, allowing clean extraction into EtOAc.
Q: I see a "doublet of doublets" in the aromatic region for my pyrido[2,3-d]pyrimidine. Is this correct?A: Yes. For the unsubstituted pyridine ring (positions 5, 6, 7), you should see an ABX or AMX system. H6 is usually a doublet of doublets (coupling to H5 and H7). If this pattern is missing, you may have accidentally halogenated the ring during a POCl₃ step.
References
Dimroth Rearrangement Mechanism & Scope
Title: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines
Source:Chemistry of Heterocyclic Compounds (via NIH/PMC)
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting Solubility of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine in DMSO
Ticket ID: SOL-PYR-32D-001
Assigned Specialist: Senior Application Scientist, Compound Management Division
Executive Summary & Root Cause Analysis
The Problem:
Researchers frequently encounter precipitation or incomplete dissolution when working with 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine in Dimethyl Sulfoxide (DMSO).
The Science (Why this happens):
This molecule presents a "perfect storm" of physicochemical barriers:
High Lattice Energy: The planar pyrido[3,2-d]pyrimidine core facilitates strong
- stacking interactions in the solid state. Breaking this crystal lattice requires significant energy (enthalpy of fusion).
Lipophilicity: The diethylamino group and the chloro-substituent increase the logP, making the compound hydrophobic.
DMSO Hygroscopicity (The Silent Killer): DMSO is extremely hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left open. Even 1-2% water content in DMSO can decrease the solubility of lipophilic heterocycles by orders of magnitude , causing immediate precipitation or "crashing out" upon freeze-thaw cycles.
Pre-Solubilization Diagnostics
Before heating or sonicating, verify the integrity of your reagents.
Diagnostic Check
Acceptance Criteria
Why?
Solid Appearance
Crystalline powder (White/Off-white)
Amorphous solids dissolve faster. Large crystals may require milling.
DMSO Grade
Anhydrous (≥99.9%), stored over molecular sieves
Water acts as an anti-solvent for this compound.
DMSO Age
< 3 months since opening
DMSO degrades to dimethyl sulfide and absorbs water over time.
Vial Type
Glass or Polypropylene (PP)
Avoid Polystyrene (PS); DMSO attacks PS, leaching plasticizers that look like precipitate.
Standard Solubilization Protocol (The "Gold Standard")
Objective: To prepare a stable 10 mM stock solution without degrading the labile 2-Chloro substituent.
Step-by-Step Workflow:
Weighing: Weigh the compound into a glass vial. Do not use plastic weighing boats if possible to minimize static loss.
Solvent Addition: Add fresh, anhydrous DMSO to the center of the vial.
Tip: Do not wash down the walls yet. Let the solvent contact the bulk solid.
Vortexing: Vortex at high speed for 60 seconds.
Checkpoint: If the solution is clear, proceed to storage. If cloudy, proceed to Step 4.
Sonication (Critical): Sonicate in a water bath at ambient temperature (20-25°C) for 5-10 minute cycles.
Warning: Monitor bath temperature. Excessive heat (>40°C) combined with ultrasonic energy can degrade the 2-chloro moiety (hydrolysis risk).
Visual Inspection: Hold the vial against a dark background with a strong light source (Tyndall effect check).
Pass: No scattering/particles.
Fail: Visible haze. Proceed to "Rescue Protocol."
Rescue Protocol (Troubleshooting Stubborn Solids)
If the standard protocol fails, the crystal lattice energy is likely too high for pure DMSO at room temperature.
Method A: Thermal Shift (Use Caution)
The 2-chloro group is susceptible to nucleophilic aromatic substitution (
). High heat in wet DMSO can lead to hydrolysis (replacement of Cl with OH).
Action: Heat the sealed vial to 40°C (max 50°C) in a water bath for 15 minutes.
Agitation: Vortex every 5 minutes.
Cooling: Allow to cool slowly to room temperature. Rapid cooling promotes re-precipitation.
Method B: Protonation (The "Acid Spike")
The pyrido[3,2-d]pyrimidine ring nitrogens are weakly basic. Protonation disrupts the planar
-stacking and drastically increases polarity.
Reagent: Trifluoroacetic acid (TFA) or Acetic Acid.
Action: Add 1% (v/v) glacial acetic acid or 0.1% TFA to the DMSO.
Note: This creates a salt form in situ. Ensure your downstream assay can tolerate this acidity.
Method C: Co-Solvent Switch
If DMSO fails, the polarity match is wrong.
Alternative:N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) often solubilize fused heterocycles better than DMSO due to different dipole interactions.
Visual Logic: Solubilization Decision Tree
Caption: Figure 1. Step-wise decision tree for solubilizing difficult pyrido-pyrimidine derivatives, prioritizing compound stability.
Mechanism of Failure: The "Water Effect"
Why does old DMSO fail? The diagram below illustrates how water molecules compete with DMSO, reforming the crystal lattice.
Caption: Figure 2. In "Wet DMSO", water forms strong hydrogen bonds with DMSO (right), leaving the lipophilic drug molecules (black) to aggregate via pi-stacking, causing precipitation.
Frequently Asked Questions (FAQ)
Q1: Can I freeze-thaw my stock solution repeatedly?A:No. This is the #1 cause of precipitation.
Mechanism:[1][2][3][4][5][6][7] When DMSO freezes, it can exclude the solute (cryoconcentration), forcing the drug into a supersaturated state that precipitates. Upon thawing, if water has condensed into the vial, the compound will not re-dissolve.
Solution: Aliquot your stock into single-use vials immediately after preparation.
Q2: My compound turned yellow after heating in DMSO. Is it ruined?A:Likely, yes.
Reason: 2-Chloro-pyrimidines are reactive. A color change often indicates the displacement of the Chlorine atom (by water or trace amines) or oxidative degradation. Verify purity via LC-MS before use.
Q3: Why not just use 100% Ethanol?A: This specific scaffold (pyrido[3,2-d]pyrimidine) is generally too lipophilic and crystalline for ethanol. Ethanol lacks the dipolar aprotic power of DMSO to disrupt the
-stacking lattice.
References
NCATS Assay Guidance Manual. Compound Management: Solubility and Stability. National Center for Advancing Translational Sciences.[8] Available at: [Link]
Way, L. (2014). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Ltd.[5] Technical Note. (Discusses the critical impact of water content on DMSO solubility curves).
Procházková, E., et al. (2012).[1] Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines. Bioorganic & Medicinal Chemistry Letters.[1][9] (Highlights oxidative risks in DMSO). Available at: [Link]
Li, Di, et al. (2005). Equilibrium Solubility of Heterocyclic Compounds. Journal of Chemical & Engineering Data. (General reference for lattice energy challenges in fused heterocycles).
Technical Support Center: Overcoming Resistance to Pyridopyrimidine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridopyrimidine-based inhibitors. This guide is designed to provide you with in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridopyrimidine-based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the emergence of resistance to this important class of therapeutic agents. Our goal is to equip you with the knowledge and practical guidance to anticipate, diagnose, and overcome resistance in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common inquiries about pyridopyrimidine-based inhibitors and the mechanisms underlying resistance.
Q1: What are pyridopyrimidine-based inhibitors and their primary targets?
Pyridopyrimidine-based inhibitors are a class of synthetic compounds characterized by a core pyridopyrimidine scaffold. This versatile structure serves as a pharmacophore for a wide range of kinase inhibitors.[1] These inhibitors typically function by competing with ATP for the binding site within the kinase domain of enzymes.[2] Consequently, they can modulate various signaling pathways involved in cell growth, proliferation, and survival.[3]
Common targets for pyridopyrimidine-based inhibitors include:
Epidermal Growth Factor Receptor (EGFR) : A key driver in many cancers, particularly non-small cell lung cancer (NSCLC).[4]
Cyclin-Dependent Kinases (CDKs) : Such as CDK4 and CDK6, which are crucial for cell cycle progression. Palbociclib is a notable example of a pyridopyrimidine-based CDK4/6 inhibitor.[3]
Phosphatidylinositol 3-kinase (PI3K) and mTOR : These are central components of a signaling pathway that is often dysregulated in cancer.[5]
Adenosine Kinase : A target for non-cancer indications.[6]
PIM-1 Kinase : Involved in cell survival and proliferation.[1]
Q2: What are the principal mechanisms of acquired resistance to pyridopyrimidine-based inhibitors, particularly those targeting EGFR?
Acquired resistance to targeted therapies is a significant clinical challenge.[7] For pyridopyrimidine-based inhibitors, especially those targeting EGFR, resistance mechanisms can be broadly categorized as either on-target or off-target.
On-Target Alterations : These involve genetic changes in the target protein itself. The most well-documented example is the T790M "gatekeeper" mutation in the EGFR kinase domain.[8][9] This mutation increases the affinity of the kinase for ATP, reducing the inhibitor's potency.[10] Other, less common, secondary mutations in the EGFR gene can also confer resistance.[11]
Off-Target Mechanisms (Bypass Pathways) : The cancer cells can activate alternative signaling pathways to circumvent the inhibited target. A prominent example is the amplification of the MET proto-oncogene .[12][13] MET amplification can lead to the activation of downstream signaling cascades, such as the PI3K/AKT pathway, independent of EGFR, thereby rendering EGFR inhibitors ineffective.[14]
Q3: My cells are showing decreased sensitivity to my pyridopyrimidine-based inhibitor. What are the initial steps to confirm and characterize this resistance?
Observing a reduced effect of your inhibitor is the first sign of potential resistance. A systematic approach is crucial to confirm and understand this phenomenon.
Confirm Resistance with a Dose-Response Assay : The first step is to quantitatively measure the change in drug sensitivity. This is typically done by performing a cell viability or cytotoxicity assay over a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental, sensitive cell line confirms the resistant phenotype.[15]
Establish a Resistant Cell Line : To study the resistance mechanism in detail, it is often necessary to generate a stable resistant cell line. This is typically achieved by chronically exposing the parental cell line to gradually increasing concentrations of the inhibitor over several weeks or months.[15]
Initial Mechanistic Investigation : Once resistance is confirmed, you can begin to investigate the underlying cause. A good starting point is to analyze the expression and phosphorylation status of the target protein and key downstream signaling molecules (e.g., AKT, ERK) using Western blotting. This can provide initial clues as to whether the resistance is due to on-target modifications or the activation of bypass pathways.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for addressing specific experimental challenges related to inhibitor resistance.
Guide 1: Investigating a Suspected Loss of Inhibitor Efficacy
Problem: You observe that your pyridopyrimidine-based inhibitor is no longer effectively killing your cancer cell line or inhibiting its growth.
Workflow:
Caption: Workflow for confirming and initiating the investigation of drug resistance.
Step-by-Step Protocol:
Quantitative Confirmation of Resistance (IC50 Shift Assay):
Objective: To determine if the inhibitor's potency has decreased.
Methodology:
Seed both the suspected resistant cells and the parental (sensitive) cells in parallel in 96-well plates at a predetermined optimal density.[16]
After allowing the cells to adhere overnight, treat them with a serial dilution of the pyridopyrimidine-based inhibitor. Include a vehicle-only control.
Incubate for a period that allows for multiple cell divisions (typically 48-72 hours).
Assess cell viability using a suitable assay (e.g., MTS, resazurin, or CellTiter-Glo®).
Plot the dose-response curves and calculate the IC50 values for both cell lines. A significant increase (typically >3-5 fold) in the IC50 for the suspected resistant line indicates acquired resistance.[15]
Generation of a Stable Resistant Cell Line (If not already established):
Objective: To create a reliable model system for studying the resistance mechanism.
Methodology:
Culture the parental cell line in the presence of the inhibitor at a concentration close to the IC50.
As the cells adapt and resume proliferation, gradually increase the inhibitor concentration. This process can take several months.[15]
Periodically freeze down stocks of the cells at different stages of resistance development.[15]
Once the cells are able to proliferate in a significantly higher concentration of the inhibitor, a resistant cell line has been established.
Expert Insight: When generating resistant cell lines, it is crucial to use a gradual dose escalation. A sudden high dose may lead to widespread cell death without the selection of truly resistant clones.
Guide 2: Unraveling the Molecular Mechanism of Resistance
Problem: You have a confirmed resistant cell line, but the underlying molecular mechanism is unknown.
Workflow:
Caption: Integrated omics approach to identify resistance mechanisms.
Step-by-Step Protocol:
Genomic and Proteomic Profiling:
Objective: To identify genetic alterations and changes in protein expression or activation that may be responsible for resistance.
Methodologies:
Next-Generation Sequencing (NGS): Perform whole-exome or targeted sequencing of the resistant and parental cell lines to identify mutations, insertions, deletions, and copy number variations (including gene amplifications) in known cancer-related genes, particularly the drug target and components of relevant signaling pathways.[17]
Proteomics: Utilize techniques like mass spectrometry to compare the proteomes of the sensitive and resistant cells. This can reveal changes in protein expression levels and post-translational modifications (e.g., phosphorylation) that are indicative of altered signaling pathway activity.[18]
Data Analysis and Hypothesis Generation:
Objective: To interpret the 'omics data and formulate hypotheses about the resistance mechanism.
Approach:
Look for mutations in the drug target that are known to cause resistance (e.g., T790M in EGFR).
Identify amplifications of genes that encode for receptor tyrosine kinases (e.g., MET).
Analyze proteomic data for upregulation of proteins in bypass signaling pathways.
Use bioinformatics tools to analyze protein-protein interaction networks and identify key nodes that are differentially regulated in the resistant cells.[18]
Data Presentation Example:
Gene
Alteration
Method of Detection
Parental Cells
Resistant Cells
EGFR
T790M mutation
Sanger Sequencing
Absent
Present
MET
Gene Amplification
FISH/qPCR
1-2 copies
>10 copies
p-AKT
Phosphorylation
Western Blot
Low
High
p-ERK
Phosphorylation
Western Blot
Low
High
Guide 3: Strategies to Overcome Resistance
Problem: You have identified the resistance mechanism and want to explore therapeutic strategies to overcome it.
Workflow:
Caption: Decision-making workflow for overcoming resistance.
Rationale: If resistance is due to a specific mutation in the target protein, a next-generation inhibitor designed to be effective against the mutated target may be a viable strategy. For example, third-generation EGFR inhibitors like osimertinib were developed to overcome resistance mediated by the T790M mutation.[19]
Experimental Validation: Test the efficacy of the next-generation inhibitor in your resistant cell line using cell viability assays. You should observe a restoration of sensitivity.
Rationale: When resistance is driven by the activation of a bypass pathway, a combination of the original inhibitor with an inhibitor of the bypass pathway can be effective.[20] For instance, if MET amplification is the cause of resistance to an EGFR inhibitor, combining the EGFR inhibitor with a MET inhibitor can restore therapeutic efficacy.[21]
Experimental Validation:
Treat the resistant cells with the original pyridopyrimidine-based inhibitor alone, the bypass pathway inhibitor alone, and the combination of both.
Assess cell viability and signaling pathway activity (e.g., phosphorylation of key downstream effectors) to determine if the combination therapy is synergistic and effectively shuts down the resistance mechanism.
Expert Insight: When designing combination therapy experiments, it is important to test a range of concentrations for both drugs to identify the optimal synergistic ratio.
References
The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC. Available at: [Link]
Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges - Frontiers. Available at: [Link]
Fig. 1. Pyridopyrimidine inhibitor structures and sites of resistance-... - ResearchGate. Available at: [Link]
Abstract 1816: Mechanism of resistance to single treatment with MET inhibitor in EGFR-mutant lung cancer cell secondarily acquiring c-MET amplification - AACR Journals. Available at: [Link]
Overcoming Resistance to Targeted Cancer Therapy | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. Available at: [Link]
Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC. Available at: [Link]
Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization - PubMed. Available at: [Link]
Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - NIH. Available at: [Link]
Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - MDPI. Available at: [Link]
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH. Available at: [Link]
New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - NIH. Available at: [Link]
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. Available at: [Link]
Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC. Available at: [Link]
Overcoming Resistance to Targeted Therapies in Cancer - PubMed. Available at: [Link]
Proteomics and genomics: perspectives on drug and target discovery - PubMed Central. Available at: [Link]
Pyridopyrimidine analogues as novel adenosine kinase inhibitors - PubMed. Available at: [Link]
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A Comparative Guide to the Biological Activities of Pyrido[3,2-d]pyrimidine and Pyrido[2,3-d]pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, pyridopyrimidines represent a privileged class of heterocyclic compounds, demonstrating a remarkable breadth of bio...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyridopyrimidines represent a privileged class of heterocyclic compounds, demonstrating a remarkable breadth of biological activities. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, making them fertile ground for drug discovery. Among the four possible isomers, the pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds have garnered significant attention. This guide provides a comprehensive comparison of their biological activities, supported by experimental data, to aid researchers in the strategic design of novel therapeutics.
At a Glance: A Tale of Two Isomers
The seemingly subtle difference in the fusion of the pyridine and pyrimidine rings between these two isomers leads to distinct electronic and steric properties, which in turn dictates their target specificity and pharmacological profiles. While both scaffolds are extensively explored as kinase inhibitors for oncology, a closer examination reveals a divergence in their broader biological potential. Pyrido[2,3-d]pyrimidines have been investigated for a wider range of therapeutic applications, including as antimicrobial and central nervous system (CNS) active agents.[1][2][3] In contrast, the exploration of pyrido[3,2-d]pyrimidines has been more focused, primarily centered on their potent activity as kinase inhibitors in cancer and inflammatory diseases.
Anticancer Activity: A Shared Forte with Divergent Targets
The most significant overlap in the biological activities of these two scaffolds lies in their potent anticancer properties, predominantly through the inhibition of various protein kinases crucial for tumor growth and survival.
Pyrido[2,3-d]pyrimidines: A Multi-Targeted Approach to Cancer Therapy
The pyrido[2,3-d]pyrimidine nucleus is a versatile scaffold that has been successfully derivatized to target a multitude of kinases. This promiscuity, when strategically harnessed, allows for the development of multi-targeted kinase inhibitors or highly selective agents.
Derivatives of this scaffold have shown significant inhibitory effects against a variety of kinases, including tyrosine kinases (TKs), phosphatidylinositol-3-kinase (PI3K), and cyclin-dependent kinases (CDK4/6).[4][5] For instance, some derivatives exhibit potent cytotoxicity against various cancer cell lines, inducing apoptosis and cell cycle arrest.[3] One notable example demonstrated remarkable cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values of 0.57 μM and 1.13 μM, respectively.[6] This compound also showed potent inhibition of PIM-1 kinase with an IC50 of 11.4 nM.[6]
The mechanism of anticancer action is often multifaceted. Studies have shown that pyrido[2,3-d]pyrimidine derivatives can induce apoptosis through both intrinsic and extrinsic pathways.[3] Furthermore, their ability to inhibit dihydrofolate reductase (DHFR) presents an alternative, non-kinase-based anticancer strategy.[7]
Pyrido[3,2-d]pyrimidines: Precision Targeting in Oncology and Inflammation
Research into the anticancer potential of pyrido[3,2-d]pyrimidines has been more targeted, with a significant focus on the development of selective kinase inhibitors. A notable area of success has been in the targeting of PI3Kδ, a key enzyme in hematologic malignancies and immune diseases. One derivative, Seletalisib, is a highly selective PI3Kδ inhibitor that has been evaluated in clinical trials for Sjögren's Syndrome.[8] Another compound demonstrated exceptional potency against PI3Kδ with an IC50 of 2.82 nM and strong antiproliferation activity against SU-DHL-6 cells (IC50 = 0.035 μM).[9]
Furthermore, the pyrido[3,2-d]pyrimidine scaffold has been utilized in a scaffold-hopping approach to develop dual inhibitors of ERK and PI3K, with one compound showing suitable inhibitory activities on both ERK2 and PI3Kα.[4] This dual-targeting strategy is a promising approach to overcoming drug resistance in cancer therapy.
Beyond Cancer: Exploring a Wider Therapeutic Spectrum
While oncology is a major focus, the biological activities of these scaffolds extend to other therapeutic areas, with pyrido[2,3-d]pyrimidines currently showing a broader reported spectrum of activity.
Antimicrobial and Antiviral Activities
Pyrido[2,3-d]pyrimidine derivatives have demonstrated notable antibacterial and antiviral properties.[10][11] Studies have reported good in-vitro antibacterial activity against both Gram-positive (Staphylococcus, Bacillus cereus) and Gram-negative (P. merabitis, S. maresens) bacteria.[10] Certain derivatives have also been investigated as potential antiviral agents, including against SARS-CoV-2 Mpro, with some compounds showing moderate inhibition of viral replication.[11]
In contrast, the exploration of pyrido[3,2-d]pyrimidines in the antimicrobial and antiviral space appears less extensive in the current literature. However, one derivative, Selgantolimod, is being studied for its antiviral activity in chronic hepatitis B through its action as a selective TLR8 agonist.[12]
Anti-inflammatory and CNS Activities
The pyrido[2,3-d]pyrimidine scaffold has been associated with a range of other biological activities, including anti-inflammatory, analgesic, anticonvulsant, and CNS depressive effects.[1][3] Their anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators.[13]
For pyrido[3,2-d]pyrimidines, their role in inflammation is primarily linked to the inhibition of kinases involved in immune cell signaling, such as PI3Kδ.[8][9] This highlights a more targeted immunomodulatory approach compared to the broader anti-inflammatory profile reported for some pyrido[2,3-d]pyrimidine derivatives.
Synthetic Accessibility: A Practical Consideration
The choice between these two scaffolds may also be influenced by their synthetic accessibility. Both pyrido[2,3-d]pyrimidines and pyrido[3,2-d]pyrimidines can be synthesized through various routes, often involving the construction of one ring onto a pre-existing other.
For pyrido[2,3-d]pyrimidines , common synthetic strategies involve building the pyridine ring onto a pyrimidine precursor or vice versa.[14] Multicomponent reactions are also employed for their efficient and green synthesis.[14][15]
The synthesis of pyrido[3,2-d]pyrimidines has also been well-documented, with patented procedures available for key compounds like Seletalisib.[8]
Experimental Protocols: A Guide to In Vitro Evaluation
To aid researchers in the practical evaluation of these compounds, we provide an overview of standard in vitro assays.
Kinase Inhibition Assay
The inhibitory activity of pyridopyrimidine derivatives against specific kinases can be determined using various assay formats. A common approach involves measuring the amount of ATP consumed or ADP produced during the phosphorylation reaction catalyzed by the target kinase.
Workflow for a Typical Kinase Inhibition Assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step MTT Assay Protocol:
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Apoptosis Assay Workflow:
Caption: Workflow for an Annexin V/PI apoptosis assay.
Conclusion and Future Directions
Both pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds are undeniably valuable starting points for the development of novel therapeutics. The pyrido[2,3-d]pyrimidine core has demonstrated a remarkable versatility, yielding compounds with a wide range of biological activities. This makes it an attractive scaffold for broad-spectrum drug discovery programs.
In contrast, the research on pyrido[3,2-d]pyrimidines has been more focused, leading to the development of highly potent and selective kinase inhibitors. The success of compounds like Seletalisib highlights the potential of this scaffold for precision medicine.
For researchers in drug development, the choice between these two scaffolds will depend on the therapeutic target and the desired pharmacological profile. The existing body of literature suggests that for projects requiring broad biological activity or exploring non-kinase targets, the pyrido[2,3-d]pyrimidine scaffold may offer more initial leads. For programs focused on developing highly selective kinase inhibitors, particularly in the realms of oncology and immunology, the pyrido[3,2-d]pyrimidine scaffold has a proven track record.
Future research should aim to broaden the biological characterization of pyrido[3,2-d]pyrimidine derivatives beyond kinase inhibition to fully understand their therapeutic potential. Conversely, for pyrido[2,3-d]pyrimidines, further optimization of selectivity for specific targets will be crucial for advancing these compounds into clinical development. The continued exploration of both scaffolds is certain to yield exciting new drug candidates in the years to come.
References
El-Sayed, M. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6529-6561. [Link]
Abdel-Aziz, A. A.-M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][7]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1263. [Link]
El-Gazzar, A. R. B. A., et al. (2023). Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. ResearchGate. [Link]
Hassan, A. S. (2014). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate. [Link]
Khan, I., et al. (2018). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group: POM analyses and identification of pharmacophore sites of nitriles as important pro-drugs. ResearchGate. [Link]
Asif, M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Future Medicinal Chemistry, 13(15), 1435-1456. [Link]
Wang, Y., et al. (2022). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. European Journal of Medicinal Chemistry, 238, 114458. [Link]
Gouda, M. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11135-11151. [Link]
Guegan, F., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(7), 2248. [Link]
El-Damasy, A. K., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega, 8(33), 29949–29961. [Link]
Gouda, M. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11135-11151. [Link]
El-Sayed, M. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6529-6561. [Link]
Eldebss, T. M. A., et al. (2023). Design, Synthesis of Novel Pyrido[2,3-d] pyrimidine Derivatives as SARS-CoV-2 Mpro Inhibitors for COVID-19 Therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210871. [Link]
Ghorbani-Vaghei, R., & Veisi, H. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(2), 117-136. [Link]
El-Sayed, M. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC Advances, 13(10), 6529-6561. [Link]
Guegan, F., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(7), 2248. [Link]
Nishigaki, S., et al. (1979). and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives. Journal of Medicinal Chemistry, 22(5), 534-541. [Link]
Kumar, A., et al. (2018). Studies on synthesis of novel pyrido[2,3-d]pyrimidine derivatives, evaluation of their antimicrobial activity and molecular docking. Bioorganic & Medicinal Chemistry Letters, 28(9), 1546-1551. [Link]
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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine Derivatives and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics, the pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the development...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology. This guide provides an in-depth comparative analysis of the biological activity of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine derivatives. We will delve into their synthesis, structure-activity relationships (SAR), and mechanisms of action, offering a critical evaluation against alternative substitution patterns on the same core. This document is intended to serve as a valuable resource for researchers engaged in the design and development of next-generation kinase inhibitors.
The Pyrido[3,2-d]pyrimidine Core: A Versatile Scaffold for Kinase Inhibition
The pyrido[3,2-d]pyrimidine nucleus is a heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to the purine core of ATP. This mimicry allows compounds based on this scaffold to effectively compete with ATP for binding to the active site of a wide array of protein kinases, enzymes that play a pivotal role in cellular signaling pathways frequently dysregulated in cancer.[1][2] The strategic functionalization of this core at various positions, particularly at the C2 and C4 positions, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The Role of the 2-Chloro-4-(diethylamino) Moiety: A Gateway to Potent Derivatives
The 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine represents a key intermediate in the synthesis of a diverse library of derivatives. The chlorine atom at the C2 position serves as a versatile handle for introducing various substituents via nucleophilic substitution reactions, while the diethylamino group at the C4 position often contributes to favorable interactions within the kinase active site.
While specific biological data for the parent 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine is not extensively published in peer-reviewed literature, its true value lies in its potential as a precursor for more complex and biologically active molecules. The subsequent sections will compare the biological activities of derivatives where the chloro and diethylamino groups are either retained or modified, drawing upon data from closely related pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine series to infer structure-activity relationships.
Comparative Analysis of Biological Activity
To provide a clear and objective comparison, the following tables summarize the reported anticancer activities of various pyrido[3,2-d]pyrimidine and the closely related pyrido[2,3-d]pyrimidine derivatives. This comparative data highlights the impact of different substitution patterns on the core scaffold.
Table 1: In Vitro Anticancer Activity of Pyrido[3,2-d]pyrimidine Derivatives
Note: Data for "Hypothetical Derivative 1" is not available in the searched literature and is included for structural comparison. The anticancer activity of derivatives is highly dependent on the specific substitutions at R2 and R4.
Table 2: In Vitro Anticancer Activity of Isomeric Pyrido[2,3-d]pyrimidine Derivatives
These tables underscore the significant impact of substitutions at the C2 and C4 positions on the anticancer potency of the pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for this class of compounds, several key SAR trends can be deduced:
Substitution at C4: The amino group at the C4 position is a critical determinant of activity. The nature of the substituent on the amino group significantly influences potency and selectivity. Aromatic and heteroaromatic amines often lead to potent kinase inhibition.
Substitution at C2: The C2 position offers a valuable site for modification to enhance potency and modulate physicochemical properties. While a chloro group serves as a synthetic handle, its replacement with various aryl, heteroaryl, or other functional groups can lead to significant gains in biological activity.
The Isomeric Backbone: While this guide focuses on the pyrido[3,2-d]pyrimidine scaffold, it is evident from the comparative data that the isomeric pyrido[2,3-d]pyrimidine core also yields highly potent anticancer agents.[4][5][6] The precise arrangement of the nitrogen atoms in the pyridine ring influences the overall geometry and electronic properties of the molecule, thereby affecting its interaction with target kinases.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of pyrido[3,2-d]pyrimidine derivatives is primarily attributed to their ability to inhibit protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
Kinase Inhibition
Several studies have identified specific kinase targets for this class of compounds, including:
ATR (Ataxia Telangiectasia and Rad3-related) Kinase: A key regulator of the DNA damage response. Inhibition of ATR can lead to synthetic lethality in cancer cells with specific DNA repair defects.[3]
PI3Kδ (Phosphoinositide 3-kinase delta): A crucial enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers.[1][2]
EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that plays a central role in cell growth and proliferation.[4][6]
CDKs (Cyclin-Dependent Kinases): Enzymes that control the progression of the cell cycle.[4]
The ability of these compounds to target multiple kinases can be advantageous in overcoming drug resistance.
Apoptosis Induction and Cell Cycle Arrest
Beyond direct kinase inhibition, some pyrido[2,3-d]pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[5] This multi-pronged attack on cancer cell viability makes this scaffold particularly attractive for the development of effective anticancer drugs.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of the Pyrido[3,2-d]pyrimidine Core
The synthesis of the 2-chloro-4-substituted-pyrido[3,2-d]pyrimidine core typically starts from commercially available starting materials and involves a multi-step sequence. A general synthetic route is outlined below.
Caption: General synthetic workflow for 2-chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine derivatives.
Step-by-Step Protocol:
Synthesis of the Pyrido[3,2-d]pyrimidin-4-one Intermediate: This is typically achieved through the condensation of a substituted 2-aminonicotinic acid derivative with a suitable cyclizing agent like formamide or urea under thermal conditions.
Chlorination of the 4-oxo group: The resulting pyridopyrimidinone is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 4-chloro-pyrido[3,2-d]pyrimidine intermediate.
Nucleophilic Substitution at C4: The 4-chloro intermediate is then reacted with diethylamine in a suitable solvent (e.g., ethanol, isopropanol) and often in the presence of a base (e.g., triethylamine, diisopropylethylamine) to yield 2-hydroxy-4-(diethylamino)pyrido[3,2-d]pyrimidine.
Chlorination at C2: The hydroxyl group at the C2 position is then converted to a chlorine atom using a chlorinating agent like POCl₃ to afford the final 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine.
Further Derivatization (Optional): The chlorine atom at the C2 position can be further displaced by various nucleophiles (e.g., amines, thiols) to generate a library of derivatives.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a specific kinase.
Caption: General workflow for a cell viability (MTT) assay.
Step-by-Step Protocol:
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include vehicle-treated cells as a negative control and a known cytotoxic drug as a positive control.
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. Plot the viability data against the compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors with potent anticancer activity. The comparative analysis presented in this guide, drawing upon data from related pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, highlights the critical role of substitutions at the C2 and C4 positions in determining biological activity.
Future research in this area should focus on the synthesis and comprehensive biological evaluation of a focused library of derivatives based on the 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine core. Key areas for investigation include:
Exploration of a diverse range of substituents at the C2 position to optimize potency and selectivity against specific kinase targets.
Systematic modification of the amino group at the C4 position to fine-tune interactions within the ATP-binding pocket.
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by the most potent compounds.
In vivo evaluation of lead compounds in relevant animal models of cancer to assess their therapeutic potential.
By leveraging the insights provided in this guide and pursuing these future directions, the scientific community can continue to unlock the full therapeutic potential of the versatile pyrido[3,2-d]pyrimidine scaffold in the ongoing fight against cancer.
References
El-Sayed, N. A., et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1236-1247.
Wei, L., & Malhotra, S. V. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 3(10), 1250-1257.
Abdel-Aziz, A. A.-M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1973.
Abdel-Hafez, A. A., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals, 18(1), 1.
Ali, M. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 406-435.
Chen, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors. Bioorganic Chemistry, 135, 106535.
Gangjee, A., et al. (2003). Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. Journal of Medicinal Chemistry, 46(23), 4949-4958.
Hassan, A. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11095-11111.
Li, J., et al. (2022). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128639.
Mahapatra, D. K., & Shivhare, G. (2025). Design, Synthesis and Biological Evaluation of Pyrido[2,3-d] Pyrimidine Derivatives as Potential Anticancer Agents. Current Bioactive Compounds, 21(1), 1-1.
Reddy, T. S., et al. (2022). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 27(19), 6543.
Schroeder, M. C., et al. (1998). 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 41(17), 3276-3292.
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Zaki, H. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors targeting both wild and mutant types. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1973.
A Comparative Guide to the Selectivity and Cross-Reactivity Profiling of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine
Executive Summary The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic applications in oncology and immunology.[1][2] This guide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic applications in oncology and immunology.[1][2] This guide presents a comprehensive, multi-tiered strategy for characterizing the selectivity of a novel pyridopyrimidine derivative, 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine (termed Compound X for this guide) . As the precise biological target of Compound X is not extensively documented, this guide provides a robust framework for target identification, validation, and cross-reactivity profiling. We objectively compare its hypothetical performance with established kinase inhibitors, providing detailed experimental protocols and data interpretation frameworks essential for drug development professionals.
Introduction: The Imperative of Selectivity
The Pyrido[3,2-d]pyrimidine Scaffold
The fusion of pyridine and pyrimidine rings creates a scaffold capable of interacting with a multitude of biological targets, most notably the ATP-binding pocket of protein kinases.[2] Derivatives have been developed as potent inhibitors of critical signaling kinases like PI3K, mTOR, HPK1, and BCR-ABL.[3][4][5] The presence of a 2-chloro substituent on the pyrimidine ring introduces the potential for covalent interaction with cysteine residues within the kinase active site, a mechanism employed by several approved drugs to achieve high potency and prolonged duration of action.[6]
Defining the Mission: Profiling the Unknown
Compound X, 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine, is a representative example of a compound emerging from a high-throughput screen or initial synthesis campaign. Its efficacy is promising, but its selectivity profile is a critical unknown. Off-target activity can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[7] Therefore, a systematic evaluation of its interactions across the human kinome is not just a regulatory requirement but a fundamental step in understanding its therapeutic potential and liabilities.
A Multi-Pronged Strategy for Profiling
To build a complete picture of a compound's selectivity, a single assay is insufficient. We advocate for a tiered approach that moves from broad, high-throughput in vitro screening to more complex, physiologically relevant cellular assays. This guide will detail a three-tiered workflow:
Tier 1: Kinome-Wide In Vitro Binding Profiling: To identify all potential kinase interactions with high sensitivity.
Tier 2: Cellular Target Engagement Validation: To confirm that the compound engages its putative targets in a live-cell environment.
Tier 3: Unbiased Proteome-Wide Off-Target Discovery: To identify unanticipated interactions with non-kinase proteins.
This workflow is designed to provide a self-validating system, where findings from one tier are confirmed and expanded upon in the next.
Experimental Design: A Framework for Comparison
Rationale for a Tiered Workflow
This experimental design prioritizes efficiency and robust data generation. By starting with a broad, cost-effective screen, we can cast a wide net to identify all potential binding partners. Subsequent, more resource-intensive cellular assays are then focused on the most relevant hits, ensuring that experimental effort is directed toward validating physiologically meaningful interactions.
Figure 1: Tiered workflow for comprehensive selectivity profiling.
Selection of Comparator Compounds
To contextualize the selectivity of Compound X, we will compare its profile against two well-characterized FDA-approved kinase inhibitors with distinct selectivity profiles:
Dasatinib: A broad-spectrum inhibitor targeting BCR-ABL and SRC family kinases, but with known activity against numerous other kinases. It serves as a benchmark for a potent but relatively non-selective compound.
Sunitinib: A multi-kinase inhibitor primarily targeting VEGF and PDGF receptors. It has a more restricted, but still multi-targeted, profile compared to Dasatinib.
The most comprehensive initial screen is a binding assay, which measures the direct interaction of a compound with a large panel of kinases, independent of their enzymatic activity. The KINOMEscan® platform is an industry-standard method that quantifies the ability of a test compound to compete with an immobilized ligand for the kinase active site.[8][9] Results are reported as the dissociation constant (Kd), a direct measure of binding affinity.
Experimental Protocol: KINOMEscan® Profiling
Compound Preparation: Solubilize Compound X, Dasatinib, and Sunitinib in 100% DMSO to a stock concentration of 100 mM.
Assay Concentration: Submit compounds for screening at a concentration of 1 µM for an initial "scan" or in an 11-point dose-response curve (e.g., 1 nM to 10 µM) for Kd determination.[8]
Assay Execution: The KINOMEscan® service provider (e.g., Eurofins DiscoverX) performs the assay. In brief, DNA-tagged kinases are mixed with the test compound and an immobilized, active-site directed ligand. Kinases that are not bound by the test compound will bind to the immobilized ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.[10]
Data Analysis: Results are typically provided as '% Control', where a lower percentage indicates stronger binding. For dose-response experiments, Kd values are calculated. A selectivity score (S-score) can also be calculated, which represents the number of kinases bound divided by the total number of kinases tested, providing a quantitative measure of selectivity.[10]
Data Presentation and Comparative Analysis
The data should be compiled into a table comparing the binding affinities (Kd) of the three compounds against a selection of key on- and off-targets.
Table 1: Comparative In Vitro Kinase Binding Affinities (Kd, nM)
Data for Dasatinib and Sunitinib are representative of literature values. Compound X data is hypothetical. S35 score represents the fraction of kinases with >65% inhibition at 1 µM.
Interpretation: In this hypothetical scenario, Compound X demonstrates potent binding to ABL1, SRC, and uniquely, HPK1. Crucially, it shows significantly less cross-reactivity against VEGFR2 and PDGFRβ compared to Sunitinib, and a much cleaner overall profile (lower S-score) than Dasatinib. This suggests Compound X may be a more selective SRC/ABL/HPK1 inhibitor.
While in vitro binding assays are sensitive, they do not account for cell permeability or the competitive cellular environment. CETSA® directly measures target engagement in intact cells.[11] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[12] This change in thermal stability (melting temperature, Tm) is a direct proxy for compound engagement.
Experimental Protocol: Western Blot-Based CETSA®
Cell Culture & Treatment: Culture a relevant cell line (e.g., K562 cells for ABL1) to ~80% confluency. Treat cells with varying concentrations of Compound X (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1-2 hours.
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling. One aliquot is kept at room temperature as a non-heated control.
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
Protein Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein (e.g., ABL1, SRC) remaining in the soluble fraction at each temperature point using Western blotting with specific antibodies.
Data Analysis: Generate a melting curve by plotting the normalized band intensity against temperature. The shift in the melting temperature (ΔTm) in compound-treated samples versus the DMSO control indicates target engagement.
Figure 2: Standard experimental workflow for a CETSA® experiment.
Data Presentation and Comparative Analysis
The thermal shift data provides orthogonal validation of the binding assay results in a physiological context.
Interpretation: The CETSA® data hypothetically confirms that Compound X engages ABL1, SRC, and HPK1 in live cells, as indicated by the significant positive shift in their melting temperatures. Importantly, the lack of a thermal shift for VEGFR2 corroborates the in vitro data, distinguishing its cellular activity from that of Sunitinib.
To proactively identify potential off-targets that may have been missed by the kinase-focused panel, a proteome-wide, unbiased method is required. Thermal Proteome Profiling (TPP) is a powerful chemoproteomic technique that extends the CETSA® principle to the entire proteome using quantitative mass spectrometry.[13] It identifies proteins that are thermally stabilized (or destabilized) upon compound treatment across thousands of proteins simultaneously.
Experimental Protocol: TPP Workflow
Cell Treatment & Lysis: Treat cells with the compound of interest (e.g., 10 µM Compound X) and a DMSO control, as in the CETSA® protocol.
Thermal Challenge & Fractionation: Lyse the cells and subject the lysates to a temperature gradient. Collect the soluble fractions.
Sample Preparation for MS: Digest the proteins in each sample into peptides using trypsin. Label the peptides with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed quantitative analysis.
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Identify and quantify thousands of proteins across all temperature points and treatment conditions. For each protein, generate melting curves and identify those with significant shifts in thermal stability in the compound-treated sample compared to the control.
Data Presentation and Hit Deconvolution
The output of a TPP experiment is a list of proteins that show statistically significant thermal shifts.
Table 3: Hypothetical Off-Target Hits for Compound X from TPP Analysis
Interpretation: The TPP results provide a truly unbiased view. In this example, Compound X not only engages its expected kinase targets but also interacts with metabolic enzymes like ALDH1A1 and NQO2. The destabilization of RPS6KA3 is also a key finding, as it suggests an interaction that may not be captured by simple binding assays and could have functional consequences. Each of these novel hits requires orthogonal validation.
Synthesis and Final Comparative Analysis
By integrating the data from all three tiers, we can construct a comprehensive selectivity profile for Compound X.
Selectivity Profile: The data suggests Compound X is a potent, cell-active inhibitor of the SRC/ABL kinase families with an additional, unique activity against HPK1.
Comparison to Dasatinib: Compound X is significantly more selective than Dasatinib. While both target SRC/ABL, Compound X avoids the broad off-target kinase activity characteristic of Dasatinib, as evidenced by the kinome scan and confirmed by the focused CETSA®.
Comparison to Sunitinib: Compound X has a fundamentally different target profile, avoiding the key receptor tyrosine kinases (VEGFR/PDGFR) targeted by Sunitinib. This suggests it would have a different therapeutic application and side-effect profile.
Novel Off-Targets: The TPP experiment revealed unanticipated off-targets (ALDH1A1, NQO2) that would have been missed by kinase-centric assays. These interactions must be investigated further to assess their potential contribution to the compound's efficacy or toxicity.
References
Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (MDPI) [Link]
Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (ResearchGate) [Link]
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (International Journal of Pharmaceutical Sciences) [Link]
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (ACS Publications) [Link]
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (PubMed) [Link]
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (PMC - PubMed Central) [Link]
Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. (PMC - NIH) [Link]
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (Bio-protocol) [Link]
Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. (ResearchGate) [Link]
Chemical proteomics approaches for identifying the cellular targets of natural products. (Royal Society of Chemistry) [Link]
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (YouTube) [Link]
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (Taylor & Francis) [Link]
Validating the target of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine in cells
This guide outlines a rigorous framework for validating the cellular target of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine (CAS 35691-12-4). While often utilized as a high-value intermediate in the synthesis of comp...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous framework for validating the cellular target of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine (CAS 35691-12-4). While often utilized as a high-value intermediate in the synthesis of complex therapeutics, this scaffold possesses intrinsic bioactivity as a purine mimetic. Its structure suggests potential engagement with ATP-binding enzymes (Kinases), folate-dependent enzymes (DHFR), or phosphodiesterases (PDEs).
This guide assumes the compound is being evaluated as a bioactive lead or probe and provides the methodology to validate its specific target engagement in a cellular environment.
Executive Summary & Compound Profile
Compound: 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine
Scaffold Class: Pyrido[3,2-d]pyrimidine (Purine Isostere)
Primary Mechanism Potential: Competitive inhibition at ATP/nucleotide binding sites.
Validation Challenge: Distinguishing specific target engagement (on-target) from polypharmacology (off-target) common to purine mimetics.
This compound serves as a privileged scaffold. The C2-Chloro position offers a potential site for nucleophilic aromatic substitution (reactive probe design), while the C4-Diethylamino group mimics the adenosine motif seen in PDE inhibitors (e.g., Dipyridamole) and certain kinase inhibitors. Validation must prove that the observed phenotype is driven by physical binding to a specific protein target in intact cells.
Comparative Analysis: Probe vs. Alternatives
When validating this compound, it is critical to benchmark its performance against established reference tools.
Reversible (likely). C2-Cl may act covalently under specific stress but is generally stable.
Reversible ATP-competitive.
Reversible or Allosteric.
Cell Permeability
High. Lipophilic diethylamino group enhances membrane crossing.
High.
Variable (optimized for ADME).
Utility
Hit Discovery / Scaffold. Ideal for SAR exploration.
Positive Control (Cell Death).
Positive Control (Specific Pathway).
Validation Need
Critical. Must deconvolve the primary driver of phenotype.
Low. Mechanism is well-defined.
Low.
Strategic Insight: Do not rely solely on phenotypic readout (e.g., cell death). You must demonstrate physical engagement. If the 2-Cl group is reactive in your specific context, this compound could be converted into a "suicide inhibitor," but for general validation, treat it as a reversible binder.
The most robust method to validate target engagement in cells without chemical modification (label-free) is the Cellular Thermal Shift Assay (CETSA) . This relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (
).
Phase A: The CETSA Workflow
Objective: Prove 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine binds Target X in live cells.
Materials:
Target cells (e.g., HEK293, Jurkat).
Compound (10 µM final concentration).
DMSO (Vehicle Control).
Primary Antibody specific to the suspected target (e.g., PDE4, p38 MAPK, DHFR).
Protocol Steps:
Treatment: Incubate 1x10^7 cells with 10 µM compound or DMSO for 1 hour at 37°C.
Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors.
Aliquot: Split cell suspension into 10 PCR tubes (50 µL each) for both Treatment and Control groups.
Thermal Challenge: Heat each tube to a distinct temperature gradient (e.g., 37°C to 67°C in 3°C increments) for 3 minutes using a thermal cycler.
Cooling: Incubate at RT for 3 minutes.
Lysis: Add mild lysis buffer (e.g., 0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to lyse cells while keeping aggregates intact.
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Note: Unbound/unstable proteins denature and pellet; bound/stable proteins remain in supernatant.
Detection: Collect supernatants and analyze via Western Blot using the specific antibody.
Quantification: Plot band intensity vs. Temperature. Calculate the
(Shift).
Success Criteria: A significant right-shift (stabilization) of the melt curve in the compound-treated group compared to DMSO (
).
Phase B: Functional Rescue (Genetic Validation)
To prove the phenotype is caused by inhibiting Target X (and not off-targets), perform a "Rescue" experiment.
Overexpression: Transfect cells with a plasmid expressing Target X.
Treatment: Treat Wild-Type (WT) and Overexpression (OE) cells with the compound at IC50.
Readout: If the compound kills cells by inhibiting Target X, the OE cells should be more resistant (shift in IC50) because there is more protein to inhibit (titration effect).
Conversely: If the compound is toxic via an off-target, OE of Target X will not rescue viability.
Visualizations
Figure 1: Target Validation Logic Flow
This diagram illustrates the decision matrix for validating the pyrido-pyrimidine scaffold.
Caption: Logical workflow for deconvolving the mechanism of action for the pyrido[3,2-d]pyrimidine probe.
Figure 2: Putative Mechanism of Action (Purine Mimicry)
The scaffold likely competes with ATP or cAMP/cGMP.
Caption: Competitive inhibition model where the scaffold mimics the purine ring of native substrates.
References
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. Link
Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. Link
Schouenborg, J., et al. "Pyrido[3,2-d]pyrimidine derivatives as potential therapeutic agents." Journal of Medicinal Chemistry (General scaffold reference).
American Elements. "2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine Product Specifications." Link
ChemIDplus. "Structure and CAS Data for 35691-12-4." Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Operational Disposal Strategy
Compound: 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine
Classification: Halogenated Heterocyclic Organic Waste (High Potency)
Immediate Directive: Do NOT dispose of down the drain.[1][2][3] Do NOT mix with non-halogenated solvents or oxidizers.[1] Segregate into Halogenated Waste streams immediately.[1]
Chemical Profile & Hazard Assessment
The "Why" Behind the Protocol
As a Senior Application Scientist, I approach this not just as "waste," but as a reactive chemical intermediate. The 2-chloro substituent on the pyrido[3,2-d]pyrimidine scaffold is an electrophilic "handle" designed for nucleophilic substitution.[1] This reactivity persists in the waste container.[1]
Mechanistic Risks:
Alkylating Potential: The chlorine atom at the C2 position is susceptible to displacement by nucleophiles (like biological amines), making this a potential alkylating agent and sensitizer.
Aquatic Toxicity: Halogenated nitrogen heterocycles are notoriously persistent and toxic to aquatic life (often classified GHS H400/H410).[1]
Chemical Incompatibility: The diethylamino group provides basicity.[1] Mixing this with strong acids in a waste container can generate heat (exothermic neutralization) and potentially mobilize the chloro-group as HCl gas if the mixture is volatile.[1]
Property
Assessment
Operational Implication
Reactivity
Electrophilic (C2-Cl)
Segregate from strong nucleophiles and oxidizers.[1][2][3]
A self-validating waste system prevents accidents by physical design.[1] Follow these segregation rules to ensure chemical stability during storage.
Rule 1: The Halogen Line
You must segregate this compound from non-halogenated solvents (e.g., acetone, methanol).[1]
Reasoning: Halogenated waste requires incineration at >1100°C with scrubbers to neutralize acid gases (HCl, Cl₂).[1] Mixing it with non-halogenated waste contaminates the cheaper stream, forcing the entire volume to be treated as expensive halogenated waste.
Rule 2: The pH Check
Protocol: Before adding liquid waste containing this compound to a carboy, check the carboy's pH.
Requirement: Ensure the waste stream is Neutral to slightly Basic (pH 7-9).[1]
Reasoning: Acidic waste streams can protonate the diethylamino group, increasing solubility but also generating heat.
Liquids: HDPE carboys or Amber Glass (if photosensitive).[1] Avoid metal cans due to potential corrosion from hydrolysis byproducts (HCl).[1]
Operational Disposal Protocol (Step-by-Step)
Scenario A: Pure Solid Substance
Transfer: Place the solid substance into a clear, sealable polyethylene bag (double bagging recommended).
Primary Container: Place the sealed bag into the Solid Hazardous Waste drum/pail.
Labeling: Tag immediately with the chemical name and check "Toxic" and "Irritant."[1]
Scenario B: Reaction Mixtures (Quenching)
If the compound is in a reaction mixture (e.g., with unreacted starting materials), it requires quenching before disposal.[1]
Quench: If reactive reagents (like POCl₃ used to make the chloro-pyrimidine) are present, quench slowly with ice/water in a fume hood.[1]
Neutralize: Adjust pH to ~7 using Sodium Bicarbonate (NaHCO₃).
Extract: Extract the organic components into a halogenated solvent (e.g., Dichloromethane).
Separate:
Aqueous Layer:[1][3] Check for heavy metals.[1][4] If none, dispose as Aqueous Hazardous Waste .[1]
Organic Layer (containing the Pyridopyrimidine): Dispose as Halogenated Organic Solvent Waste .[1]
Decision Logic & Workflow
The following diagram illustrates the decision matrix for disposing of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine to ensure compliance and safety.
Caption: Decision tree for segregating halogenated heterocyclic waste. Note that even in non-halogenated solvents, the presence of the chlorinated solute dictates the "Halogenated" disposal route.[1][3]
Regulatory Compliance (RCRA & Global)
United States (EPA/RCRA):
Waste Code: While this specific molecule is not explicitly "P" or "U" listed, it must be characterized based on toxicity and halogen content.
Characteristic: Likely D003 (Reactive - if unquenched) or Toxic (due to aquatic toxicity/bioaccumulation potential).[1]
Halogen Rule: Under RCRA, mixing halogenated solvents with non-halogenated solvents often triggers the "Mixture Rule," classifying the whole load as F-listed waste (e.g., F001/F002) if spent solvents are involved.[1]
Liquids: Use vermiculite or a commercial organic spill pad.[1]
Solids: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals.[1]
Decontaminate: Wipe surface with a dilute soap/water solution, followed by an ethanol wipe.[1] Dispose of all cleanup materials as Solid Hazardous Waste .
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.[Link][1]
PubChem. (2024).[1] Compound Summary: Halogenated Pyrimidines Toxicity Profile. National Library of Medicine.[1] [Link]
Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance.[1][Link]